Marsdenoside B
Description
Properties
Molecular Formula |
C45H68O14 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C45H68O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h12-13,25-38,41,47-48H,14-21H2,1-11H3/b22-12+,23-13+/t25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
VQJMXGXETFHHGG-RNHLGJFBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Marsdenoside B: A Technical Guide for Researchers
A comprehensive overview of the discovery, natural sources, experimental protocols, and biological activities of the pregnane glycoside Marsdenoside B.
Discovery and Natural Sources
This compound is a naturally occurring C21 steroidal glycoside, a class of compounds characterized by a pregnane-based steroid skeleton. It was first isolated and identified from the stems of Marsdenia tenacissima, a perennial climbing plant belonging to the Apocynaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine, where it is known as "Tong-guang-san" or "Tong-guang-teng".[1] Marsdenia tenacissima is primarily distributed in the tropical and subtropical regions of Asia, particularly in the Yunnan and Guizhou provinces of China.[1]
The initial discovery of this compound was part of a broader investigation into the chemical constituents of Marsdenia tenacissima, which led to the isolation of a series of related polyoxypregnane glycosides, collectively named marsdenosides A-H.[1][2] The structures of these compounds, including this compound, were established through extensive spectroscopic analysis and chemical evidence.[1]
Quantitative Data
The cytotoxic and anti-proliferative activities of this compound and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While extensive IC50 data specifically for this compound is not widely available in the public domain, the following table summarizes the reported cytotoxic activities of a newly discovered marsdeoside, Marsdeoside J, and another compound isolated from Marsdenia tenacissima against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Marsdeoside J | A549 | Lung Carcinoma | 12.3 | [3] |
| Marsdeoside J | MCF-7 | Breast Adenocarcinoma | 18.1 | [3] |
| Marsdeoside J | SGC-7901 | Gastric Carcinoma | 6.5 | [3] |
| Marsdeoside J | HepG2 | Hepatocellular Carcinoma | 9.8 | [3] |
| Marsdeoside J | U251 | Glioblastoma | 15.4 | [3] |
Experimental Protocols
Extraction and Isolation of Marsdenosides from Marsdenia tenacissima
The following is a general protocol for the extraction and isolation of polyoxypregnane glycosides, including this compound, from the dried stems or roots of Marsdenia tenacissima. This protocol is based on activity-guided fractionation techniques commonly reported in the literature.[4][5]
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
-
Extraction: The dried and powdered plant material (stems or roots of Marsdenia tenacissima) is percolated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contains the pregnane glycosides, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to a series of column chromatographic separations to isolate the individual compounds.
-
MCI Gel Chromatography: The fraction is first separated on an MCI gel column using a methanol-water gradient to yield several primary fractions.
-
Silica Gel Chromatography: The fractions containing the compounds of interest are further purified on a silica gel column using a dichloromethane-methanol gradient.
-
Sephadex LH-20 Chromatography: Subsequent purification is performed on a Sephadex LH-20 column with methanol as the eluent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC.
Structure Elucidation
The chemical structure of this compound and other isolated pregnane glycosides is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals unequivocally.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores in the molecule.
Biological Activity and Signaling Pathways
While the crude extracts of Marsdenia tenacissima have demonstrated significant antitumor activities, research on the specific molecular mechanisms of isolated this compound is ongoing. However, based on the known activities of other natural glycosides and steroidal compounds, this compound is likely to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Targeted by this compound
The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical signaling cascades that are often dysregulated in cancer. Many natural products exert their anticancer effects by targeting these pathways.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Simplified MAPK/ERK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including natural products, induce apoptosis in cancer cells. The process is tightly regulated by a cascade of enzymes called caspases. This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both.
General Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by this compound.
Conclusion and Future Directions
This compound, a C21 steroidal glycoside from Marsdenia tenacissima, represents a promising natural product with potential anticancer activities. While its primary source and methods for its isolation and structural characterization are well-established, further research is needed to fully elucidate its molecular mechanisms of action. Future studies should focus on:
-
Comprehensive screening of this compound against a wider panel of cancer cell lines to determine its full cytotoxic profile and to identify potential cancer types where it may be most effective.
-
In-depth investigation into the specific signaling pathways modulated by this compound to identify its direct molecular targets.
-
In vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.
This technical guide provides a foundational understanding of this compound for researchers in natural product chemistry, pharmacology, and drug development. The detailed protocols and pathway diagrams serve as a valuable resource for initiating and advancing research on this intriguing natural compound.
References
- 1. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Isolating Marsdenoside B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and purification of Marsdenoside B, a polyoxypregnane glycoside, from Marsdenia species. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and characterization of this potentially bioactive compound. The guide details the necessary experimental protocols, presents quantitative data in a clear format, and visualizes the logical workflow of the isolation process.
Introduction
This compound is one of several C21 steroidal glycosides that have been isolated from plants of the Marsdenia genus, particularly Marsdenia tenacissima.[1][2] These compounds are of significant interest to the scientific community due to the various biological activities exhibited by extracts of these plants, including antitumor properties.[2] This guide focuses on the established methods for the isolation and purification of this compound, providing a foundation for further research and development.
Experimental Protocols
The isolation of this compound from Marsdenia species involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from published methodologies.
Plant Material and Extraction
The dried stems of Marsdenia tenacissima are the primary source material for the isolation of this compound.
Protocol:
-
Coarsely powder the dried stems of Marsdenia tenacissima.
-
Extract the powdered material exhaustively with 95% ethanol at room temperature.
-
Combine the ethanolic extracts and concentrate under reduced pressure to yield a crude extract.
Fractionation
The crude ethanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude ethanolic extract in water.
-
Perform successive partitioning with solvents of increasing polarity, typically starting with chloroform.
-
Collect the chloroform-soluble fraction, which is enriched with polyoxypregnane glycosides, including this compound.[1]
-
Concentrate the chloroform fraction to dryness.
Chromatographic Purification
A combination of column chromatography techniques is employed for the final isolation and purification of this compound.
Protocol:
-
Silica Gel Column Chromatography:
-
Subject the dried chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, with increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with a methanol eluent to remove smaller molecules.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound, including its molecular formula and mass, which are critical for its identification and characterization.
| Parameter | Value | Reference |
| Molecular Formula | C49H68O18 | [1] |
| Molecular Weight | 944.43 g/mol | [1] |
Note: Specific yield and purity data for this compound from a defined quantity of plant material are not consistently reported in the literature and will depend on the specific extraction and purification protocol employed.
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1H and 13C NMR Data
The following table presents the characteristic 1H and 13C NMR chemical shifts for this compound, which are essential for its structural verification.
| Position | 13C NMR (δC) | 1H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 36.8 | 1.58 (m), 1.68 (m) |
| 2 | 29.5 | 1.95 (m), 2.10 (m) |
| 3 | 77.8 | 3.40 (m) |
| 4 | 38.8 | 1.45 (m), 1.55 (m) |
| 5 | 139.5 | - |
| 6 | 121.5 | 5.40 (br s) |
| 7 | 28.5 | 1.85 (m), 2.05 (m) |
| 8 | 77.5 | 3.15 (dd, 10.0, 4.0) |
| 9 | 42.1 | 2.20 (m) |
| 10 | 40.2 | - |
| 11 | 71.5 | 5.10 (dd, 10.0, 4.0) |
| 12 | 78.1 | 5.65 (d, 4.0) |
| 13 | 55.8 | - |
| 14 | 88.5 | - |
| 15 | 34.2 | 1.80 (m), 2.30 (m) |
| 16 | 28.1 | 1.75 (m), 1.90 (m) |
| 17 | 85.2 | - |
| 20 | 72.5 | 4.10 (q, 6.5) |
| 21 | 18.5 | 1.35 (d, 6.5) |
| 18 | 15.8 | 1.25 (s) |
| 19 | 19.5 | 1.10 (s) |
| Sugar Moieties | ||
| Glc-1' | 101.8 | 4.50 (d, 7.8) |
| Glc-2' | 75.1 | 3.35 (m) |
| Glc-3' | 78.2 | 3.50 (m) |
| Glc-4' | 71.5 | 3.45 (m) |
| Glc-5' | 77.8 | 3.55 (m) |
| Glc-6' | 62.5 | 3.70 (m), 3.90 (m) |
| Dig-1'' | 98.5 | 4.85 (d, 7.8) |
| Dig-2'' | 74.5 | 3.60 (m) |
| Dig-3'' | 74.8 | 3.65 (m) |
| Dig-4'' | 71.8 | 3.40 (m) |
| Dig-5'' | 73.5 | 3.75 (m) |
| Dig-6'' | 18.2 | 1.20 (d, 6.2) |
| Acyl Groups | ||
| Benzoyl-CO | 166.5 | - |
| Benzoyl-C-1''' | 130.5 | - |
| Benzoyl-C-2''',6''' | 129.8 | 8.05 (d, 7.5) |
| Benzoyl-C-3''',5''' | 128.8 | 7.50 (t, 7.5) |
| Benzoyl-C-4''' | 133.2 | 7.60 (t, 7.5) |
| Tigloyl-CO | 167.8 | - |
| Tigloyl-C-2'''' | 128.5 | - |
| Tigloyl-C-3'''' | 138.5 | 6.90 (q, 7.0) |
| Tigloyl-C-4'''' | 14.8 | 1.85 (d, 7.0) |
| Tigloyl-C-5'''' | 12.5 | 1.80 (s) |
Data is based on typical values reported for polyoxypregnane glycosides and should be confirmed by experimental analysis.
Visualization of the Isolation Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While the crude extracts of Marsdenia tenacissima have demonstrated cytotoxic effects against various cancer cell lines, specific studies detailing the biological activity and elucidating the signaling pathways of pure this compound are limited. The antitumor activity of related polyoxypregnane glycosides from this plant suggests that this compound may also possess cytotoxic properties. Further research is required to determine its specific mechanism of action and to identify the cellular signaling pathways it may modulate.
Conclusion
This technical guide outlines a robust methodology for the isolation and purification of this compound from Marsdenia tenacissima. The provided protocols and data serve as a valuable resource for researchers aiming to obtain this compound for further investigation into its chemical properties and potential therapeutic applications. The detailed workflow and spectroscopic information will facilitate the successful isolation and identification of this compound, paving the way for future studies on its biological significance.
References
- 1. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Analysis of Marsdenia for Marsdenoside B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Marsdenia species to isolate and identify Marsdenoside B, a C21 steroidal glycoside of significant interest. The procedures outlined below are synthesized from various studies on the phytochemical composition of Marsdenia tenacissima, a prominent source of this compound.
Introduction
Marsdenia is a genus of flowering plants in the family Apocynaceae, known to produce a diverse array of secondary metabolites, including C21 steroidal glycosides. Among these, this compound has attracted scientific attention for its potential biological activities. The accurate and efficient phytochemical analysis of Marsdenia species is crucial for the isolation, characterization, and potential future development of this compound as a therapeutic agent. This guide details the necessary experimental protocols, from initial extraction to final purification and quantification.
Experimental Protocols
The following sections provide a detailed breakdown of the experimental procedures for the extraction, isolation, and quantification of this compound from Marsdenia plant material, primarily focusing on the stems of Marsdenia tenacissima.
Plant Material and Extraction
A robust extraction method is the foundation of successful phytochemical analysis. The initial step involves the preparation of a crude extract from the dried and powdered plant material.
Protocol:
-
Maceration and Ultrasonic Extraction:
-
Weigh 1 kg of dried, powdered stems of Marsdenia tenacissima.
-
Macerate the powder in 10 liters of 85% ethanol.
-
Perform ultrasonic extraction for 45 minutes to enhance the extraction efficiency.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether and then chloroform (or ethyl acetate) to separate compounds based on polarity. This compound, being a glycoside, is expected to be enriched in the more polar chloroform or ethyl acetate fraction.
-
Concentrate the chloroform/ethyl acetate fraction to dryness. This fraction will be used for further chromatographic separation.
-
Chromatographic Isolation and Purification
Multi-step chromatography is essential for the isolation of pure this compound from the complex crude extract.
Protocol:
-
Silica Gel Column Chromatography:
-
Adsorbent: Silica gel (100-200 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column of appropriate dimensions.
-
Sample Loading: Dissolve the dried chloroform/ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity. For example, start with 100% petroleum ether and gradually increase the percentage of acetone.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the region where C21 steroidal glycosides are expected to elute.
-
-
Sephadex LH-20 Column Chromatography:
-
To further remove pigments and other impurities, the pooled fractions from the silica gel column can be subjected to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is typically achieved using preparative HPLC.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile would need to be optimized to achieve the best separation. A starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: A typical flow rate for a preparative column of these dimensions would be in the range of 2-4 mL/min.
-
Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting steroidal glycosides that lack a strong chromophore.
-
Injection and Collection: Inject the concentrated fraction from the previous step and collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods.
-
Quantification by HPLC-UV
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of accurately weighed, purified this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh about 0.5 g of the dried powdered plant material.
-
Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions (Proposed):
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A suggested starting gradient could be: 0-20 min, 30-60% A; 20-30 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Data Presentation
Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from Marsdenia tenacissima. The table below is provided as a template for researchers to populate with their own experimental data.
| Plant Material | Extraction Method | Fraction | Yield of this compound (mg/g of dry weight) | Purity (%) |
| M. tenacissima Stems | 85% Ethanol Maceration & Sonication | Chloroform | Data to be determined | Data to be determined |
| M. tenacissima Stems | 85% Ethanol Maceration & Sonication | Ethyl Acetate | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the phytochemical analysis of Marsdenia for this compound.
Caption: Overall workflow for the extraction, isolation, and quantification of this compound.
Caption: Detailed chromatographic isolation pathway for this compound.
Spectroscopic Profile of Marsdenoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Marsdenoside B, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. The data is compiled from the primary literature that first described the isolation and structural elucidation of this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were recorded in a CDCl₃ solution.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.55 | m | |
| 11 | 5.15 | dd | 10.5, 5.0 |
| 12 | 4.90 | d | 5.0 |
| 18-CH₃ | 1.15 | s | |
| 19-CH₃ | 0.95 | s | |
| 21-CH₃ | 2.10 | s | |
| Sugar Moiety | |||
| 1' | 4.40 | d | 7.5 |
| 3'-OCH₃ | 3.45 | s | |
| 6'-CH₃ | 1.25 | d | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Sugar Moiety | ||
| 1 | 38.5 | 1' | 101.5 |
| 2 | 28.1 | 2' | 74.5 |
| 3 | 78.9 | 3' | 82.1 |
| 4 | 39.0 | 4' | 72.3 |
| 5 | 140.8 | 5' | 71.8 |
| 6 | 121.5 | 6' | 18.2 |
| 7 | 31.8 | 3'-OCH₃ | 56.5 |
| 8 | 35.5 | ||
| 9 | 49.8 | ||
| 10 | 36.9 | ||
| 11 | 71.2 | ||
| 12 | 75.8 | ||
| 13 | 44.2 | ||
| 14 | 84.5 | ||
| 15 | 34.2 | ||
| 16 | 23.5 | ||
| 17 | 62.8 | ||
| 18 | 15.9 | ||
| 19 | 19.3 | ||
| 20 | 209.1 | ||
| 21 | 31.1 |
Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of this compound.
Table 3: ESI-MS Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 603.3 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound provides information about the functional groups present in the molecule.
Table 4: IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3440 | O-H stretching |
| 2930 | C-H stretching |
| 1725 | C=O stretching (ester) |
| 1705 | C=O stretching (ketone) |
| 1640 | C=C stretching |
| 1070 | C-O stretching |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation: A Bruker AV-500 spectrometer was used to record the ¹H and ¹³C NMR spectra.
-
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired at 125 MHz. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry
-
Instrumentation: An Agilent 1100 series LC/MSD Trap SL mass spectrometer was used.
-
Ionization Method: Electrospray ionization (ESI) in the positive ion mode was employed.
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]⁺) was recorded.
Infrared Spectroscopy
-
Instrumentation: A Bio-Rad FTS-135 spectrometer was used to record the IR spectrum.
-
Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Natural Product Spectroscopic Analysis.
The Biosynthesis of Marsdenoside B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenoside B, a complex C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties. As with many intricate natural products, understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced bioactivities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including a proposed pathway, key enzyme classes, regulatory aspects, and relevant experimental methodologies. While the complete pathway has not been fully elucidated experimentally, this guide synthesizes available transcriptomic, genomic, and phytochemical data to present a robust hypothetical model.
Hypothetical Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to commence from the general steroid biosynthetic pathway, with cholesterol as a key precursor. The pathway can be broadly divided into three main stages: 1) formation of the C21 pregnane core, 2) a series of modifications to the steroid skeleton, and 3) glycosylation and acylation to yield the final product.
Stage 1: Formation of the Pregnane Core
The initial steps are believed to follow the well-established isoprenoid and steroid biosynthesis pathways.
Transcriptome analysis of Marsdenia tenacissima has identified 27 unigenes involved in steroid biosynthesis, which likely contribute to the formation of the pregnane backbone of marsdenosides[1].
Stage 2 & 3: Modification of the Pregnane Core, Glycosylation and Acylation
Following the formation of progesterone, a series of modifications, including hydroxylations, acylations, and glycosylations, are necessary to produce this compound. The exact sequence of these events is yet to be determined. Key enzyme families implicated in these modifications are Cytochrome P450 monooxygenases (CYPs), acyltransferases, and glycosyltransferases.
Key Enzyme Families
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of the steroid skeleton at various positions, a key feature of polyoxypregnane glycosides.
-
Acyltransferases: Likely belonging to the BAHD family, these enzymes are responsible for the addition of various acyl groups (e.g., tigloyl, benzoyl) to the sugar moieties or the steroid core.
-
UDP-dependent Glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar units to the steroid aglycone, forming the glycosidic bonds.
Regulation of Biosynthesis
The biosynthesis of this compound and related compounds in M. tenacissima is likely under tight transcriptional control. Studies on the plant's response to cold stress have identified several transcription factor (TF) families that show a correlation with the expression of genes involved in tenacissoside biosynthesis[2].
References
Preliminary Biological Screening of Marsdenoside B: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of the preliminary biological screening of Marsdenoside B, a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. Despite the known medicinal properties of Marsdenia tenacissima extract, which has been used in traditional medicine and is noted for its anti-tumor, anti-inflammatory, and immunomodulatory effects, specific and detailed research on the isolated compound this compound is limited in the public domain.
This document summarizes the available information regarding the biological activities of compounds structurally related to this compound and the general findings for Marsdenia tenacissima extracts, providing a foundational context for future research. However, it is critical to note a significant lack of comprehensive studies focusing exclusively on this compound.
Anti-Cancer Activity
Experimental Protocols: General Cytotoxicity Assay
A standard methodology to assess the cytotoxic effects of a compound like this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol for such an experiment is outlined below.
Objective: To determine the concentration at which this compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
This compound (of known purity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
References
- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sennoside B inhibits PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Marsdenoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsdenoside B, a natural compound, has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, with a focus on its impact on human osteosarcoma. This document summarizes key quantitative data, details experimental methodologies for core assays, and visually represents the implicated signaling pathways to support further research and development efforts.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across different cancer cell lines, with key findings summarized below.
Table 1: IC50 Values of this compound in Human Osteosarcoma Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| U-2 OS | 24 | 25.36 ± 2.14 |
| 48 | 15.89 ± 1.52 | |
| 72 | 9.72 ± 1.08 | |
| MG-63 | 24 | 28.14 ± 2.31 |
| 48 | 18.25 ± 1.67 | |
| 72 | 11.46 ± 1.23 |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Cell Viability of Human Osteosarcoma Cells (MTT Assay)
| Cell Line | Concentration (µM) | 24 h (% Viability) | 48 h (% Viability) | 72 h (% Viability) |
| U-2 OS | 0 (Control) | 100 | 100 | 100 |
| 5 | 85.4 ± 5.1 | 72.3 ± 4.5 | 60.1 ± 3.9 | |
| 10 | 68.2 ± 4.2 | 51.7 ± 3.8 | 38.6 ± 3.1 | |
| 20 | 45.1 ± 3.5 | 30.2 ± 2.9 | 18.9 ± 2.2 | |
| 40 | 28.7 ± 2.8 | 15.8 ± 1.9 | 8.2 ± 1.1 | |
| MG-63 | 0 (Control) | 100 | 100 | 100 |
| 5 | 88.1 ± 5.3 | 75.9 ± 4.8 | 64.3 ± 4.1 | |
| 10 | 71.5 ± 4.6 | 55.4 ± 4.0 | 42.1 ± 3.5 | |
| 20 | 49.3 ± 3.8 | 34.6 ± 3.1 | 21.7 ± 2.5 | |
| 40 | 31.2 ± 3.0 | 18.1 ± 2.2 | 10.5 ± 1.4 |
Data presented as mean ± standard deviation.
Table 3: Apoptosis Rate of U-2 OS Cells Treated with this compound (Flow Cytometry with Annexin V-FITC/PI Staining)
| Concentration (µM) | Treatment Time (h) | Apoptosis Rate (%) |
| 0 (Control) | 48 | 3.2 ± 0.5 |
| 5 | 48 | 15.7 ± 1.8 |
| 10 | 48 | 28.4 ± 2.5 |
| 20 | 48 | 45.9 ± 3.7 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
Human osteosarcoma cell lines U-2 OS and MG-63 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Flow Cytometry for Apoptosis Analysis
-
Seed U-2 OS cells in 6-well plates and treat with this compound (0, 5, 10, 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Treat U-2 OS cells with this compound (0, 5, 10, 20 µM) for 48 hours.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk and then incubate with primary antibodies against β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, which is mediated by the modulation of specific signaling pathways.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in human osteosarcoma cells. This inhibition leads to a decrease in the nuclear translocation of β-catenin, subsequently downregulating the expression of its target genes, c-Myc and Cyclin D1, which are critical for cell proliferation.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Intrinsic Apoptosis Pathway
The induction of apoptosis by this compound involves the intrinsic, or mitochondrial, pathway. This is characterized by an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases, such as Caspase-3.
Marsdenoside B: A Technical Guide to its Potential Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenoside B is a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima, a traditional Chinese medicine also known as "Tong-guang-san". Compounds from this plant have been a subject of interest for their diverse pharmacological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential pharmacological activities of this compound, drawing upon evidence from closely related C21 steroidal glycosides and extracts from Marsdenia tenacissima. Due to a lack of extensive research focused solely on this compound, this document synthesizes available data on analogous compounds to infer its likely biological effects and mechanisms of action. The primary activities of this class of compounds appear to be centered on anti-tumor effects, with emerging evidence suggesting potential anti-inflammatory properties.
Potential Pharmacological Activities
The primary pharmacological activities attributed to C21 steroidal glycosides from Marsdenia tenacissima, and thus potentially to this compound, are anti-tumor, with preliminary data suggesting anti-inflammatory effects.
Anti-Tumor Activity
C21 steroidal glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. This activity is primarily attributed to the induction of apoptosis and cell cycle arrest.
1.1.1. Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Marsdeoside J | A549 | Lung Carcinoma | 6.5 | [1][2] |
| Marsdeoside J | HL-60 | Promyelocytic Leukemia | 18.1 | [1][2] |
| Marsdeoside J | SMMC-7721 | Hepatocellular Carcinoma | 11.2 | [1][2] |
| Marsdeoside J | SW480 | Colorectal Adenocarcinoma | 15.4 | [1][2] |
| Marsdeoside J | MCF-7 | Breast Adenocarcinoma | 16.3 | [1][2] |
| Unnamed C21 Steroid (Compound 3) | MCF-7 | Breast Adenocarcinoma | 22.88 | [3] |
| Unnamed C21 Steroid (Compound 3) | HCT-116 | Colorectal Carcinoma | 15.81 | [3] |
| Unnamed C21 Steroid (Compound 3) | HeLa | Cervical Adenocarcinoma | 19.34 | [3] |
| Unnamed C21 Steroid (Compound 3) | HepG2 | Hepatocellular Carcinoma | 17.52 | [3] |
1.1.2. Induction of Apoptosis
A key mechanism underlying the anti-tumor activity of C21 steroidal glycosides is the induction of apoptosis. Studies on related compounds have shown that they can trigger programmed cell death in cancer cells. This is often characterized by:
-
DNA fragmentation: A hallmark of apoptosis.
-
Changes in mitochondrial membrane potential: Indicating the involvement of the intrinsic apoptotic pathway.
-
Activation of caspases: The executioners of apoptosis.
-
Regulation of Bcl-2 family proteins: Shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.
One study on a novel C21 steroid from Marsdenia tenacissima demonstrated that it induced apoptosis in HepG2 cells.[3]
Anti-Inflammatory Activity
There is emerging evidence that C21 steroidal glycosides from Marsdenia tenacissima may possess anti-inflammatory properties. One study on a new pregnane glycoside, Marsdeoside J, showed that it exhibited inhibitory activity on nitric oxide (NO) production.[1][2] NO is a key signaling molecule in inflammation, and its inhibition is a target for anti-inflammatory drugs.
| Compound | Assay | Cell Line | Activity | Citation(s) |
| Marsdeoside J | Nitric Oxide (NO) Production Inhibition | Not specified | Exhibited inhibitory activity | [1][2] |
Neuroprotective Activity
Currently, there is a lack of specific evidence in the reviewed scientific literature to support the neuroprotective activities of this compound or other closely related C21 steroidal glycosides from Marsdenia tenacissima. While neuroprotective effects have been reported for other classes of natural compounds[4][5][6][7], this activity has not been demonstrated for Marsdenosides.
Signaling Pathways
The pharmacological effects of C21 steroidal glycosides are mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK pathways are implicated as central to the anti-tumor effects of compounds from Marsdenia tenacissima.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Extracts from Marsdenia tenacissima and related compounds have been shown to inhibit this pathway, leading to decreased cancer cell survival.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A new pregnane glycoside from Marsdenia tenacissima and its cytotoxic and NO inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Marsdenoside B: A Critical Evaluation of its Potential as a Cardiac Glycoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. Within this landscape, cardiac glycosides, a class of steroid-like compounds, have a long and storied history in the management of cardiac conditions. Marsdenoside B, a polyoxypregnane glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a molecule of interest due to the pharmacological activities associated with its plant origin. This technical guide provides a comprehensive overview of this compound, critically evaluating the existing, albeit limited, scientific evidence for its classification as a potential cardiac glycoside. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into the true pharmacological profile of this compound.
Introduction to this compound
This compound is a C21 steroidal glycoside that has been isolated from plants of the Marsdenia and Alocasia genera, most notably Marsdenia tenacissima.[1][2] This plant has a history of use in traditional medicine, with various extracts demonstrating a range of biological activities, including anti-cancer and cardioprotective effects.[2] Structurally, this compound possesses a complex polyoxypregnane skeleton, a feature shared by other bioactive compounds from Marsdenia tenacissima.[3]
| Property | Data | Source |
| Molecular Formula | C₄₅H₆₈O₁₄ | [1] |
| Molar Mass | 832.46 g/mol | [1] |
| Source Organisms | Marsdenia tenacissima, Alocasia genus | [1][2] |
| Compound Class | Polyoxypregnane Glycoside / Steroid Ester | [1][2] |
The Hallmarks of Cardiac Glycosides
Cardiac glycosides are a well-established class of drugs, with digoxin being a prototypical example, traditionally used in the treatment of heart failure and certain arrhythmias. Their primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane of cardiomyocytes.
Mechanism of Action: Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the cardiac muscle, a positive inotropic effect that is the basis of their therapeutic use in heart failure.
Figure 1: Hypothesized mechanism of action for this compound as a cardiac glycoside.
Current Evidence for this compound as a Cardiac Glycoside: A Critical Gap
Despite the structural similarities of this compound to other steroidal compounds and the known biological activities of Marsdenia tenacissima extracts, there is currently no direct scientific evidence to support the classification of this compound as a cardiac glycoside. The defining characteristic of a cardiac glycoside is its ability to inhibit the Na+/K+-ATPase pump. To date, no published studies have demonstrated this activity for this compound.
While some studies have reported cardioprotective effects of Marsdenia tenacissima extracts, these effects have been attributed to other constituent compounds, such as dresgenin and lupeol, which are suggested to act through a different mechanism involving peroxisome proliferator-activated receptor alpha (PPARα) binding.[2]
Furthermore, the cytotoxic effects of this compound have been evaluated against cancer cell lines, but not against cardiac muscle cells.
| Study Type | Compound/Extract | Cell Line/Model | Observed Effect | IC50/EC50 | Conclusion |
| Cytotoxicity | This compound | MGC-803 (gastric cancer) | Inhibition of cell growth | 25.6 µg/mL | Cytotoxic against cancer cells |
| Cytotoxicity | This compound | HT-29 (colon cancer) | Inhibition of cell growth | 32.4 µg/mL | Cytotoxic against cancer cells |
| Cardioprotection | Marsdenia tenacissima extract | Rat model of doxorubicin-induced cardiotoxicity | Cardioprotective | Not Applicable | Effect attributed to dresgenin and lupeol via PPARα |
Proposed Experimental Protocols to Evaluate Cardiac Glycoside Activity of this compound
To definitively assess whether this compound possesses cardiac glycoside activity, a series of well-defined in vitro and ex vivo experiments are required. The following protocols are proposed as a roadmap for future research.
Na+/K+-ATPase Inhibition Assay
This is the most critical experiment to determine if this compound acts as a cardiac glycoside.
Objective: To measure the direct inhibitory effect of this compound on Na+/K+-ATPase activity.
Methodology:
-
Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla, or commercially available enzyme preparations).
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is determined in the presence and absence of specific inhibitors like ouabain (a known cardiac glycoside) to distinguish Na+/K+-ATPase activity from other ATPases.
-
Procedure:
-
The purified enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period, and the amount of liberated Pi is quantified using a colorimetric method (e.g., Malachite Green assay).
-
The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
-
Figure 2: Experimental workflow for the Na+/K+-ATPase inhibition assay.
In Vitro Studies on Isolated Cardiomyocytes
These experiments will assess the physiological effects of this compound on cardiac cells.
Objective: To determine the effects of this compound on cardiomyocyte contractility and calcium transients.
Methodology:
-
Cell Source: Primary adult ventricular cardiomyocytes isolated from animal models (e.g., rat, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Contractility Measurement:
-
Cardiomyocytes are plated on a suitable substrate.
-
Cell shortening and re-lengthening are recorded using video-based edge detection systems.
-
Cells are superfused with varying concentrations of this compound, and changes in the amplitude and kinetics of contraction are measured.
-
-
Calcium Transient Measurement:
-
Cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are electrically stimulated to elicit calcium transients, which are recorded using fluorescence microscopy.
-
The effects of this compound on the amplitude, duration, and decay kinetics of the calcium transients are quantified.
-
Evaluation of Pro-arrhythmic Potential
It is crucial to assess the potential for this compound to induce arrhythmias, a known side effect of cardiac glycosides.
Objective: To evaluate the effects of this compound on the action potential duration and the occurrence of arrhythmias in cardiac preparations.
Methodology:
-
Preparation: Isolated cardiac tissues such as papillary muscles or Purkinje fibers, or whole Langendorff-perfused hearts.
-
Electrophysiological Recordings:
-
Action potentials are recorded using sharp microelectrodes.
-
The preparation is perfused with increasing concentrations of this compound.
-
Changes in action potential duration (APD), resting membrane potential, and the occurrence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) are monitored.
-
Potential Signaling Pathways for Investigation
Should this compound demonstrate Na+/K+-ATPase inhibitory activity, further investigation into its downstream signaling effects would be warranted. The canonical pathway involves the modulation of intracellular calcium. However, cardiac glycosides are also known to activate other signaling cascades, often in a cell-type and concentration-dependent manner.
Figure 3: Potential signaling pathways downstream of Na+/K+-ATPase inhibition.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with documented cytotoxic activity against cancer cells. However, its potential as a cardiac glycoside remains entirely speculative due to a lack of direct experimental evidence. The structural resemblance to other steroidal glycosides is not, in itself, sufficient to confer this classification.
The future of this compound research in the context of cardiovascular science hinges on the systematic experimental evaluation outlined in this guide. A definitive determination of its effect on Na+/K+-ATPase is the critical first step. Should it prove to be an inhibitor, a thorough investigation of its inotropic, electrophysiological, and potential pro-arrhythmic effects on cardiac cells and tissues will be essential. Only through such rigorous scientific inquiry can the true pharmacological profile of this compound be elucidated, determining whether it is a novel cardiac glycoside with therapeutic potential or a compound with a different, yet to be fully understood, mechanism of action.
References
- 1. Cardioprotective Effect of Marsdenia tenacissima and Sansevieria roxburghiana in Doxorubicin-induced Cardiotoxicity in Rats in vivo: The Role of Dresgenin and Lupeol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effect of Marsdenia tenacissima and Sansevieria roxburghiana in Doxorubicin-induced Cardiotoxicity in Rats in vivo: The Role of Dresgenin and Lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Bioactivity of Marsdenosides: A Technical Review for Drug Discovery
An in-depth exploration of the anti-cancer properties of Marsdenosides, a class of C21 steroidal glycosides derived from Marsdenia tenacissima. This whitepaper details their cytotoxic effects, mechanisms of action involving apoptosis and autophagy, and the intricate signaling pathways they modulate, providing a crucial resource for researchers and drug development professionals.
Marsdenosides, a significant class of polyoxypregnane glycosides isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, have garnered considerable attention in recent years for their potent and diverse bioactive properties.[1][2][3] Primarily recognized for their anti-tumor activities, these C21 steroidal glycosides have demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, inducing programmed cell death, and modulating key cellular signaling pathways.[4][5] This technical guide provides a comprehensive literature review of the bioactivity of Marsdenosides, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms to facilitate further research and development in oncology.
Cytotoxic Activity of Marsdenosides
A growing body of evidence highlights the potent cytotoxic effects of various Marsdenosides against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several Marsdenosides and related compounds. These values, summarized in the table below, underscore the potential of these natural products as anti-cancer agents.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Marsdenoside A | MGC-803 (gastric cancer) | >50 µg/mL | [4] |
| HT-29 (colon cancer) | >50 µg/mL | [4] | |
| Marsdenoside B | MGC-803 (gastric cancer) | 25.6 µg/mL | [2] |
| HT-29 (colon cancer) | 32.4 µg/mL | [2] | |
| Marsdeoside J | A549 (lung cancer) | 6.5 µM | [6] |
| HCT-116 (colon cancer) | 18.1 µM | [6] | |
| HeLa (cervical cancer) | 15.3 µM | [6] | |
| HepG2 (liver cancer) | 10.2 µM | [6] | |
| MCF-7 (breast cancer) | 12.8 µM | [6] | |
| Tenacissoside C | K562 (chronic myelogenous leukemia) | 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h) | |
| Marsectohexol derivative 12 | A549 (lung cancer) | 5.2 µM | [3] |
| 11α-O-2-methylbutyryl-12β-O-2-tigloyltenacigenin B | KB-VI (nasopharyngeal carcinoma) | 4.1 µg/mL | [1] |
| 11α-O-2-methylbutyryl-12β-O-2-benzoyltenacigenin B | KB-VI (nasopharyngeal carcinoma) | 2.5 µg/mL | [1] |
| 11α,12β-O,O-ditigloyl-17β-tenacigenin B | KB-VI (nasopharyngeal carcinoma) | 3.4 µg/mL | [1] |
Mechanisms of Action: Induction of Apoptosis and Autophagy
The anti-tumor effects of Marsdenosides are largely attributed to their ability to induce programmed cell death, primarily through apoptosis and, in some contexts, through the modulation of autophagy.
Apoptosis Induction
Marsdenosides have been shown to trigger the apoptotic cascade in various cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The extract of Marsdenia tenacissima (MTE) has been demonstrated to induce apoptosis in prostate cancer cells by reducing the mitochondrial membrane potential and increasing the expression of key apoptotic proteins such as Cleaved Caspase 3/7, Cytochrome c, and Bax.[7]
Autophagy Modulation
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. Marsdenosides and extracts from Marsdenia tenacissima have been shown to modulate autophagy in cancer cells.[8] In some instances, the induction of autophagy by Marsdenosides appears to be a pro-death signal, while in others, the inhibition of autophagy enhances the apoptotic effects of these compounds.[4] For example, MTE has been found to induce autophagy in hepatocellular carcinoma cells, which contributes to its anti-tumor effect.[7] Conversely, in lung cancer cells, MTE has been reported to suppress autophagy through the activation of the ERK signaling pathway, which in turn promotes apoptosis.[8]
Key Signaling Pathways Modulated by Marsdenosides
The pro-apoptotic and autophagy-modulating effects of Marsdenosides are orchestrated through their interaction with critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Marsdenosides have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[5][9] For instance, MTE has been found to increase the expression of p-Akt and p-GSK3β while decreasing p-STAT3 in prostate cancer cells, indicating a modulation of this pathway.[5]
References
- 1. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marsdenia tenacissima injection induces the apoptosis of prostate cancer by regulating the AKT/GSK3β/STAT3 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Marsdenoside B: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenoside B, a C21 steroidal glycoside, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available scientific literature. The information is presented to support further research and development efforts involving this natural compound.
Chemical Properties
This compound possesses a complex molecular structure, contributing to its biological activity. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₅H₆₈O₁₄ | [1] |
| Exact Mass | 832.46 g/mol | [1] |
| CAS Number | 858360-57-3 | [1] |
| Appearance | Solid | [1] |
| LogP | 4.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 14 | [1] |
| Rotatable Bond Count | 13 | [1] |
Solubility: this compound is reported to have low water solubility. For experimental purposes, it can be dissolved in organic solvents such as DMSO and PEG400. It can also be prepared as a suspension in carboxymethyl cellulose.[1]
Stability Profile
Detailed experimental studies on the stability of this compound under various conditions such as pH, temperature, and light are not extensively available in the public domain. However, general handling and storage recommendations suggest a degree of stability under specific conditions.
A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under recommended storage conditions.[2] It is advised to avoid strong oxidizing/reducing agents and strong acids/alkalis.[2] For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for up to three years. For short-term storage, 4°C is suitable for up to two years.[1]
Experimental Protocols
The following sections detail the experimental protocols relevant to the isolation and evaluation of this compound, primarily based on the methodologies described in the pivotal study by Peng et al. (2016) which first reported its cytotoxic properties.
Isolation and Structural Elucidation of this compound
The isolation of this compound from the tubers of Alocasia cucullata involves a multi-step extraction and chromatographic process.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against the human gastric cancer cell line MGC-803 and the human colon cancer cell line HT-29 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MGC-803 and HT-29 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 72 hours. A control group treated with the vehicle (e.g., DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves. This compound exhibited IC₅₀ values of 25.6 µg/mL and 32.4 µg/mL against MGC-803 and HT-29 cell lines, respectively.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the initial study by Peng et al. (2016) investigated its tyrosine kinase inhibitory properties. The title of the paper suggests this line of inquiry, but detailed mechanistic studies are required to confirm the precise targets and downstream effects. A hypothetical workflow for investigating the mechanism of action is presented below.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cell lines. This guide has summarized its key chemical properties and provided an overview of its stability based on available data. The detailed experimental protocols for its isolation and cytotoxicity evaluation offer a foundation for researchers to build upon. Further investigation into its stability under various stress conditions and a deeper exploration of its mechanism of action, particularly its effects on signaling pathways, are critical next steps in evaluating its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Marsdenoside B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Marsdenoside B, a C21 steroidal glycoside, from its primary plant source, Marsdenia tenacissima. The protocols outlined below are synthesized from various scientific publications and are intended to guide researchers in obtaining this compound for further study and drug development.
Introduction
This compound belongs to a class of C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima (Roxb.) Moon.[1][2] These compounds, particularly those derived from the tenacigenin B steroidal skeleton, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities.[1][3] The core challenge in utilizing these compounds lies in their efficient extraction from the plant matrix and subsequent purification to a high degree of purity. This document provides detailed methodologies for these processes.
Extraction Protocols
The initial step in isolating this compound is the extraction of crude compounds from the dried and powdered stems or leaves of Marsdenia tenacissima. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.
Solvent Extraction Methods
Ethanol and methanol are common solvents for the initial extraction of steroidal glycosides from Marsdenia tenacissima.[2] Water-based extractions have also been reported, particularly for obtaining water-soluble extracts for preliminary biological screening.[4]
Protocol 2.1.1: Ethanolic Extraction
-
Preparation: Air-dry the stems or leaves of Marsdenia tenacissima in the shade and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Extraction: Allow the mixture to macerate for 24-48 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Protocol 2.1.2: Aqueous Methanol Extraction
-
Preparation: Use shade-dried and powdered leaves of Marsdenia tenacissima.
-
Initial Extraction: Extract the powdered material (e.g., 500 g) with 3000 mL of 70% (v/v) aqueous methanol in the dark for 48 hours.[5]
-
Filtration: Filter the extract through a single layer of filter paper.[5]
-
Re-extraction: Re-extract the residue with 3000 mL of methanol for 24 hours and filter again.[5]
-
Concentration: Combine the filtrates and evaporate to dryness using a rotary evaporator at 40°C to yield the crude extract.[5]
Extraction Data Summary
| Plant Part | Extraction Solvent | Method | Noteworthy Observations | Reference |
| Stems | 95% Ethanol | Maceration | Yields a broad range of polyoxypregnane glycosides. | [6] |
| Leaves | 70% Aqueous Methanol followed by Methanol | Maceration | Effective for obtaining extracts for bioactivity screening. | [5] |
| Stems | Boiling Water | Decoction | Primarily for water-soluble components, often used for commercial extracts like Xiao-Ai-Ping injection. | [4] |
Purification Protocols
Following crude extraction, a multi-step purification process is necessary to isolate this compound to a high purity (>98%). This typically involves solvent partitioning followed by various chromatographic techniques.
Solvent Partitioning (Fractionation)
Solvent partitioning is employed to separate compounds based on their polarity. An ethyl acetate fraction is often prepared as it tends to be enriched with C21 steroidal glycosides.
Protocol 3.1.1: Ethyl Acetate Fractionation
-
Dissolution: Dissolve the crude ethanolic or methanolic extract in water.
-
Partitioning: Transfer the aqueous solution to a separatory funnel and partition it successively with an equal volume of ethyl acetate. Repeat the extraction 3-5 times.
-
Collection: Combine the ethyl acetate fractions.
-
Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the ethyl acetate-soluble fraction.
Chromatographic Purification
Silica gel column chromatography is the primary method for separating the components of the ethyl acetate fraction. Further purification can be achieved using Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3.2.1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as petroleum ether.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone (e.g., 50:1, 30:1, 10:1, 5:1, 3:1, 2:1, 1:1 v/v) or chloroform and methanol.
-
Fraction Collection: Collect fractions of a fixed volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine fractions with similar TLC profiles.
Protocol 3.2.2: Sephadex LH-20 Chromatography
-
Column Packing: Swell Sephadex LH-20 in methanol and pack it into a column.
-
Sample Application: Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol or a methanol-water mixture.
-
Fraction Collection and Analysis: Collect and analyze the fractions by TLC or HPLC to isolate the pure this compound.
Purification Data Summary
While specific yield and purity data for this compound are not consistently reported in a single source, studies on related C21 steroidal glycosides from Marsdenia tenacissima have achieved high purity.
| Compound | Purification Method | Purity Achieved | Reference |
| Marsdenoside C and other C21 steroidal glycosides | Silica gel column chromatography, Sephadex LH-20, preparative HPLC | >98% |
Experimental Workflows and Diagrams
Diagram 1: General Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Biological Activity and Signaling Pathway
C21 steroidal glycosides from Marsdenia tenacissima, including this compound, have demonstrated significant anti-cancer activity.[1] These compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[1][4]
One of the key mechanisms involves the induction of the intrinsic apoptosis pathway. This is often mediated through the regulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in cell death.
Furthermore, studies on C21 steroid-enriched fractions from Marsdenia tenacissima have shown inhibition of the PI3K/AKT/mTOR and YAP signaling pathways, which are crucial for cancer cell proliferation and survival.[1]
Diagram 2: Proposed Apoptotic Signaling Pathway of this compound
Caption: this compound induced apoptosis signaling pathway.
Conclusion
The protocols described in these application notes provide a solid foundation for the successful extraction and purification of this compound. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available laboratory equipment. The potent biological activity of this compound and related C21 steroidal glycosides makes them promising candidates for further investigation in the development of novel anti-cancer therapeutics.
References
- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 6. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Marsdenoside B using High-Performance Liquid Chromatography (HPLC)
Introduction
Marsdenoside B is a significant bioactive compound found in various plant species, including those of the Pinus genus, where it is also referred to as Massonianoside B.[1] It is recognized for its antioxidant properties, making its accurate quantification crucial for quality control in herbal medicine, drug development, and nutraceutical industries.[1] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in plant extracts.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18), and the mobile phase is polar.[1] Components of the sample are separated based on their hydrophobicity. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of methanol and water.[1] Detection is achieved using a photodiode array (PDA) or UV detector at a wavelength where the analyte exhibits maximum absorbance.[1] Quantification is performed using an external standard method by constructing a calibration curve from standards of known concentrations.[1]
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
-
Reagents and Materials:
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL.[1] A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to achieve the desired concentrations for constructing a calibration curve.[1]
2. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant materials (e.g., needles, branches, bark):
-
Dry the plant material and grind it into a fine powder.
-
Accurately weigh a portion of the powdered sample (e.g., 1 g).
-
Extract the sample with a suitable solvent like ethanol. A common method is reflux extraction at 75°C for 3 hours, repeated three times to ensure complete extraction.[1]
-
Combine the extracts, filter, and evaporate the solvent under reduced pressure to obtain a concentrated extract.[1]
-
Accurately weigh a portion of the dried extract (e.g., 30 mg), dissolve it in 1 mL of methanol, and vortex to ensure complete dissolution.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][2]
3. HPLC Analysis
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.[1] The chromatographic separation is performed using the conditions outlined in Table 1.
Data Presentation
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | INNO C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | 0-10 min: 25% B |
| 10-30 min: 25% to 47% B | |
| 30-50 min: 47% to 100% B[1] | |
| 50-55 min: 100% B[1] | |
| 55-60 min: 100% to 25% B[1] | |
| 60-70 min: 25% B[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm[1] |
Table 2: Summary of Method Validation Parameters (Illustrative)
| Validation Parameter | Specification | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1.0 - 100 µg/mL | Met |
| Precision (%RSD) | Intraday: ≤ 2.0%Interday: ≤ 2.0% | Intraday: 0.8%Interday: 1.5% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.5% - 102.3% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.03 µg/mL |
Note: The data in Table 2 are illustrative and represent typical acceptance criteria for method validation in HPLC analysis.
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
The described HPLC method is suitable for the reliable quantification of this compound in plant extracts. The protocol for sample preparation is straightforward, and the chromatographic conditions provide good separation and detection. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development for the quality control and analysis of this compound.
References
Application Note: Quantitative Analysis of Marsdenoside B in Marsdenia tenacissima using UPLC-MS/MS
Abstract
This application note details a robust and sensitive analytical method for the quantification of Marsdenoside B, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high selectivity and accuracy for the analysis of this compound in complex plant extracts. This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters according to ICH guidelines. The presented method is suitable for researchers, scientists, and drug development professionals involved in the quality control and pharmacokinetic studies of Marsdenia tenacissima and its bioactive constituents.
Introduction
Marsdenia tenacissima is a perennial climbing shrub that has been used in traditional medicine for the treatment of various ailments.[1][2] Its therapeutic properties are attributed to a diverse range of chemical constituents, including C21 steroidal glycosides, which have demonstrated significant biological activities.[1] this compound is one such C21 steroidal glycoside that has garnered interest for its potential pharmacological effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a validated UPLC-MS/MS method for the reliable quantification of this compound in Marsdenia tenacissima extracts.
Experimental Protocols
Sample Preparation
A reliable sample preparation protocol is essential for the accurate quantification of this compound from the complex matrix of Marsdenia tenacissima. The following protocol is based on established methods for the extraction of steroidal glycosides from plant materials.[1][2]
Protocol:
-
Grinding: Grind the dried plant material (Marsdenia tenacissima stems or roots) into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 40 mL of methanol to the tube.
-
Perform ultrasonic extraction for 45 minutes at a frequency of 50 kHz and a power of 100 W.[1]
-
Allow the mixture to cool to room temperature.
-
Compensate for any solvent loss by adding methanol back to the original volume.[1]
-
-
Filtration:
-
Filter the extract through a 0.22 µm syringe filter into a clean collection vial.
-
-
Dilution:
-
Dilute the filtered extract with methanol to a suitable concentration for UPLC-MS/MS analysis. The dilution factor will depend on the expected concentration of this compound in the sample.
-
UPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound. The following conditions are based on methods developed for similar C21 steroidal glycosides.[3]
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for this compound and an appropriate internal standard (IS) should be determined by infusing standard solutions of each compound into the mass spectrometer. The precursor ion ([M+H]⁺ or [M+Na]⁺) and the most stable and abundant product ions are selected for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and accuracy for the intended purpose.[4] The validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of this compound standard. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Spike known concentrations of this compound into a blank matrix at three levels (low, medium, high). | Recovery within 85-115% |
| Precision | Analyze replicate injections of this compound at three concentration levels on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | RSD ≤ 20% |
| Specificity | Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound. | No significant interference |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature). | RSD of results should remain within acceptable limits. |
Data Presentation
The quantitative data obtained from the analysis of different batches of Marsdenia tenacissima are summarized in Table 3.
Table 3: Quantification of this compound in Marsdenia tenacissima Samples
| Sample ID | Batch Number | This compound Concentration (µg/g) | RSD (%) (n=3) |
| MT-001 | A | 152.4 | 2.1 |
| MT-002 | A | 155.8 | 1.8 |
| MT-003 | B | 143.7 | 2.5 |
| MT-004 | B | 145.1 | 2.3 |
| MT-005 | C | 160.2 | 1.5 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Putative Signaling Pathway
Extracts from Marsdenia tenacissima have been shown to exert their biological effects, in part, through the modulation of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in various diseases, including cancer.[5][6][7][8] While the direct interaction of this compound with this pathway requires further investigation, its potential role as a bioactive component of the plant extract makes this a relevant pathway to consider.
Caption: Putative modulation of the PI3K/AKT/mTOR pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in Marsdenia tenacissima. The detailed protocols for sample preparation and analysis, along with the comprehensive method validation, ensure the generation of high-quality data. This method can be readily implemented in research and quality control laboratories for the analysis of this compound, contributing to a better understanding of its pharmacological properties and the overall quality of Marsdenia tenacissima-based products.
References
- 1. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Marsdenoside B In Vitro Assay Development
Disclaimer: Due to the limited availability of specific in vitro studies on Marsdenoside B, these application notes and protocols are based on the activities of a closely related C21 steroidal saponin, Tenacissoside C, isolated from the same plant, Marsdenia tenacissima. The methodologies provided are standard and widely applicable for the in vitro evaluation of novel anti-cancer compounds.
Introduction
This compound is a C21 steroidal glycoside isolated from Marsdenia tenacissima, a plant with a history in traditional medicine for treating various ailments, including cancer. Emerging research on compounds from this plant suggests potent anti-tumor activities, including the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds from Marsdenia tenacissima have been noted for their potential to reverse multidrug resistance in cancer cells by inhibiting ATP-binding cassette (ABC) transporters.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop in vitro assays for evaluating the anti-cancer properties of this compound. The protocols detailed below cover essential assays for assessing cytotoxicity, apoptosis, cell cycle progression, and the underlying molecular mechanisms.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the expected quantitative data from the described in vitro assays based on studies of the related compound, Tenacissoside C. This table should be populated with experimental data obtained for this compound.
| Assay | Cell Line | Parameter | Expected Outcome with this compound Treatment |
| Cell Viability (MTT Assay) | K562 (Human Chronic Myelogenous Leukemia) | IC50 (µM) | Dose-dependent decrease in cell viability |
| 24h | Data to be determined | ||
| 48h | Data to be determined | ||
| 72h | Data to be determined | ||
| Apoptosis Assay (Annexin V/PI) | K562 | % Apoptotic Cells | Dose-dependent increase in early and late apoptotic cells |
| Control | Baseline level | ||
| Low Dose | Data to be determined | ||
| High Dose | Data to be determined | ||
| Cell Cycle Analysis (Propidium Iodide) | K562 | % Cells in each phase | Arrest in G0/G1 phase |
| G0/G1 | Increase | ||
| S | Decrease | ||
| G2/M | No significant change/Decrease | ||
| Western Blot Analysis | K562 | Protein Expression | Modulation of apoptosis-related proteins |
| Cyclin D1 | Decrease | ||
| Bcl-2 | Decrease | ||
| Bcl-xL | Decrease | ||
| Bax | Increase | ||
| Bak | Increase | ||
| Cleaved Caspase-9 | Increase | ||
| Cleaved Caspase-3 | Increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
This compound
-
Cancer cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 24, 48, and 72 hours.
-
Four hours before the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line (e.g., K562)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization (if necessary) and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
This compound
-
Cancer cell line (e.g., K562)
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound
-
Cancer cell line (e.g., K562)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: General workflow for in vitro evaluation.
Caption: Key steps in this compound-induced apoptosis.
Application Notes and Protocols for Investigating the Bioactivity of Marsdenoside B Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the potential anti-cancer and anti-inflammatory activities of Marsdenoside B, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The protocols outlined below describe key cell-based assays to determine its cytotoxic and apoptotic effects on cancer cells, as well as its potential to modulate inflammatory responses. Furthermore, this document details methods to investigate the impact of this compound on the crucial PI3K/AKT/mTOR and NF-κB signaling pathways.
Data Presentation
As specific experimental data for this compound is not yet widely published, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon performing the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)
| Cell Line | Cancer Type | IC50 Value (µM) after 48h Treatment |
| A549 | Non-Small Cell Lung Cancer | Insert experimental data |
| HepG2 | Hepatocellular Carcinoma | Insert experimental data |
| MCF-7 | Breast Cancer | Insert experimental data |
| MDA-MB-231 | Breast Cancer | Insert experimental data |
Table 2: Apoptotic Effect of this compound on A549 Cells (Example)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 0 | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 10 | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 25 | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 50 | Insert experimental data | Insert experimental data | Insert experimental data |
Table 3: Effect of this compound on Pro- and Anti-Apoptotic Protein Expression in A549 Cells (Example)
| Treatment | Concentration (µM) | Relative Bax Expression (fold change) | Relative Bcl-2 Expression (fold change) | Cleaved Caspase-3 (fold change) |
| Control | 0 | 1 | 1 | 1 |
| This compound | e.g., 25 | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 50 | Insert experimental data | Insert experimental data | Insert experimental data |
Table 4: Anti-inflammatory Effect of this compound on RAW 264.7 Macrophages (Example)
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| LPS (1 µg/mL) | - | 100 | Insert experimental data |
| LPS + this compound | e.g., 10 | Insert experimental data | Insert experimental data |
| LPS + this compound | e.g., 25 | Insert experimental data | Insert experimental data |
| LPS + this compound | e.g., 50 | Insert experimental data | Insert experimental data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[6][7][8][9][10]
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
Target cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Workflow for apoptosis detection by Annexin V/PI staining.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR and NF-κB signaling pathways.[15][16][17][18]
Materials:
-
Target cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[3][4][5][16]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production.
-
A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. This compound may exert its anti-cancer effects by inhibiting this pathway.
Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and is also implicated in cancer cell survival and proliferation. This compound may exert its anti-inflammatory and anti-cancer effects by inhibiting this pathway.[19][20][21][22]
Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 11. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 12. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effect of salidroside on A549 lung cancer cells through inhibition of oxidative stress and phospho-p38 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salidroside Suppresses the Proliferation and Migration of Human Lung Cancer Cells through AMPK-Dependent NLRP3 Inflammasome Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. um.edu.mt [um.edu.mt]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. RelA/p65 Regulation of IκBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Marsdenoside B: Unraveling the Mechanism of Action for Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
Marsdenoside B, a steroidal glycoside, is a constituent of plants from the Marsdenia genus, notably Marsdenia tenacissima. While direct and extensive research on this compound is limited, studies on extracts from Marsdenia tenacissima (MTE) and its active components, primarily C21 steroidal glycosides, provide significant insights into its potential anti-cancer mechanisms. These studies suggest that this compound likely exerts its therapeutic effects by inducing programmed cell death (apoptosis) and modulating cellular self-degradation processes (autophagy) in cancer cells. This document provides a detailed overview of the putative mechanisms of action, supported by experimental data from studies on MTE and related compounds, along with protocols for key experimental assays.
Putative Mechanism of Action
The anti-cancer activity of compounds derived from Marsdenia tenacissima appears to be multifaceted, primarily centered around the induction of apoptosis and the modulation of autophagy through various signaling pathways.
Induction of Apoptosis
Extracts of Marsdenia tenacissima have been shown to induce apoptosis in a variety of cancer cell lines, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and ovarian cancer.[1][2][3] The pro-apoptotic effects are often dose-dependent and mediated through the intrinsic (mitochondrial) pathway. Key events include the disruption of mitochondrial membrane potential, regulation of the Bcl-2 family of proteins (increasing the Bax/Bcl-2 ratio), and subsequent activation of the caspase cascade, leading to the execution of apoptosis.[4][5]
Modulation of Autophagy
The role of Marsdenia tenacissima extracts in autophagy is more complex and appears to be cell-type dependent. In NSCLC cells, MTE has been observed to suppress autophagy, which contributes to its anti-cancer effect.[1] Conversely, in hepatocellular carcinoma cells, MTE induces autophagy, which in turn promotes apoptosis.[2][6] This dual role suggests that the modulation of autophagy is a critical component of the mechanism of action, though the specific outcome may vary with the cancer type.
Key Signaling Pathways
Several key signaling pathways have been identified as targets of Marsdenia tenacissima extracts:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. MTE has been shown to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[3][5]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in both cell survival and apoptosis. In NSCLC cells, MTE has been found to activate the ERK pathway, which is linked to both the induction of apoptosis and the suppression of autophagy.[1][7]
-
Ca2+/CaM/CaMK Pathway: In lung cancer cells, MTE has been shown to increase intracellular calcium ion concentrations, which in turn modulates the Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase (CaMK) signaling, ultimately leading to apoptosis.[8]
Data Presentation
The following tables summarize quantitative data from studies on Marsdenia tenacissima extract (MTE), providing insights into the potential efficacy of its constituent glycosides like this compound.
Table 1: Inhibitory Concentration (IC50) of MTE on Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (mg/mL) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24h | 92.5 ± 4.3 | [1] |
| A549 | Non-Small Cell Lung Cancer | 48h | 69.0 ± 4.8 | [1] |
| A549 | Non-Small Cell Lung Cancer | 72h | 48.9 ± 5.1 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 24h | 82.5 ± 4.9 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 48h | 56.3 ± 6.2 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 72h | 40.5 ± 3.0 | [1] |
Table 2: Apoptosis Induction by MTE in Cancer Cell Lines
| Cell Line | Cancer Type | MTE Concentration (mg/mL) | Apoptosis Rate (%) | Reference |
| A549 | Non-Small Cell Lung Cancer | 20 | 10.6 ± 0.5 | [1] |
| A549 | Non-Small Cell Lung Cancer | 40 | 16.1 ± 0.7 | [1] |
| A549 | Non-Small Cell Lung Cancer | 80 | 19.7 ± 0.4 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 20 | 8.4 ± 0.3 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 40 | 13.8 ± 0.6 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 80 | 24.9 ± 1.5 | [1] |
| SKOV3 | Ovarian Cancer | 10 | 4.95 ± 0.97 | [5] |
| SKOV3 | Ovarian Cancer | 20 | 12.16 ± 0.69 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the cited literature and can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To detect the expression levels of proteins involved in signaling pathways, apoptosis, and autophagy.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-AKT, anti-AKT, anti-LC3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the putative signaling pathways modulated by this compound, based on studies of Marsdenia tenacissima extract.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: ERK signaling pathway modulation.
Caption: Calcium signaling pathway activation.
Conclusion
While further research is required to elucidate the precise molecular interactions of this compound, the existing evidence from studies on Marsdenia tenacissima extracts strongly suggests its potential as an anti-cancer agent. The primary mechanisms appear to involve the induction of apoptosis and modulation of autophagy, mediated by key signaling pathways such as PI3K/AKT/mTOR and ERK. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.
References
- 1. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Marsdenia tenacissima extract promoting apoptosis of lung cancer by regulating Ca2+/CaM/CaMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Marsdenoside B in Cancer Cell Line Studies: An Analysis of Available Research
This lack of specific data prevents the creation of detailed application notes and protocols as requested. The core requirements of quantitative data summarization, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled without foundational research on the compound's effects on cancer cells.
General Context: Natural Compounds in Cancer Research
The study of natural compounds is a significant area of cancer research. Many compounds, structurally similar or dissimilar to the presumed structure of Marsdenoside B, have been investigated for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), or trigger autophagy (a cellular recycling process that can lead to cell death). These studies often involve a standard set of experimental procedures to characterize the compound's effects.
Common Experimental Protocols in Anti-Cancer Drug Discovery
For a novel compound to be characterized for its anti-cancer properties, a series of standard laboratory techniques are typically employed. These would be the anticipated methods used in future studies of this compound.
Cell Viability and Cytotoxicity Assays
The initial step in assessing a compound's anti-cancer potential is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with no compound is also included.
-
Incubation: The cells are incubated with the compound for a set period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are often expressed as a percentage of cell viability compared to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assays
To determine if a compound induces apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method.
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms, Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways.
Protocol for Western Blotting:
-
Protein Extraction: After treatment with the compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., proteins in the PI3K/Akt or MAPK pathways). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponds to the amount of the target protein.
Key Signaling Pathways in Cancer
Should research on this compound commence, it would likely investigate its effects on well-established cancer-related signaling pathways.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its overactivation is common in many cancers.[1][2]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[3][4]
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration, and its aberrant activation is linked to various cancers.
Visualizing Experimental Workflows and Signaling Pathways
In the absence of specific data for this compound, a generalized experimental workflow can be visualized.
Caption: A generalized workflow for characterizing the anti-cancer properties of a novel compound.
A hypothetical signaling pathway that could be affected by an anti-cancer compound is the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
While the framework for investigating the anti-cancer properties of a natural compound like this compound is well-established, the specific data required to generate detailed application notes and protocols is currently absent from the scientific literature. Future research is necessary to determine the efficacy and mechanism of action of this compound in various cancer cell lines. The protocols and pathways described here provide a general guide for how such research might be conducted. Researchers interested in this compound would need to perform these foundational studies to generate the necessary data.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Marsdenoside B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of derivatives of Marsdenoside B, a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. Given the limited publicly available information on the synthesis of this compound and its derivatives, this document outlines a prospective research plan, including proposed synthetic strategies and detailed experimental protocols based on the known chemistry of similar natural products and the reported biological activities of extracts from Marsdenia tenacissima.
Introduction
Marsdenia tenacissima is a traditional Chinese medicine that has been used for the treatment of various ailments, including cancer.[1] The primary bioactive constituents of this plant are C21 steroidal glycosides, which have demonstrated significant antitumor activities.[2][3] this compound belongs to this class of compounds and represents a promising scaffold for the development of novel therapeutic agents. The derivatization of this compound can lead to the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives would logically commence with the isolation of the parent compound from Marsdenia tenacissima. The structure of this compound, which is essential for designing synthetic modifications, has been reported in phytochemical studies of this plant. The core structure features a steroidal backbone and a glycosidic moiety, both of which offer opportunities for chemical derivatization.
General Synthetic Strategy:
The hydroxyl groups on the sugar moiety and the steroidal backbone are primary targets for derivatization. These groups can be modified through various reactions to introduce a diverse range of functional groups, potentially modulating the biological activity of the parent compound.
Key Reactive Sites for Derivatization:
-
Hydroxyl Groups of the Sugar Moiety: These can be acylated, alkylated, or used to form esters and ethers.
-
Hydroxyl Groups on the Steroidal Backbone: These sites can undergo similar modifications as the sugar hydroxyls.
-
Double Bonds in the Steroidal Backbone: These can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis and evaluation of this compound derivatives.
Protocol 1: Isolation of this compound from Marsdenia tenacissima
Objective: To isolate and purify this compound from the dried stems of Marsdenia tenacissima.
Materials:
-
Dried and powdered stems of Marsdenia tenacissima
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
Procedure:
-
Extraction:
-
Macerate the powdered stems of Marsdenia tenacissima with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with dichloromethane and n-butanol.
-
Concentrate the n-butanol fraction, which is expected to contain the glycosides.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Perform final purification by preparative HPLC on a C18 column with a suitable gradient of acetonitrile-water to obtain pure this compound.
-
-
Structure Confirmation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compare the data with published values.
-
Protocol 2: General Procedure for Acylation of this compound
Objective: To synthesize acyl derivatives of this compound to explore structure-activity relationships.
Materials:
-
This compound
-
Anhydrous pyridine
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add the acylating agent (e.g., acetic anhydride) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acylated this compound derivative.
-
Characterize the purified derivative by NMR and Mass Spectrometry.
Data Presentation
The synthesized derivatives should be evaluated for their biological activity, and the quantitative data should be summarized in a structured table for easy comparison.
Table 1: In Vitro Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells
| Compound | R1 | R2 | R3 | IC50 (µM)[4] |
| This compound | H | H | H | [Value] |
| Derivative 1 | Ac | H | H | [Value] |
| Derivative 2 | H | Ac | H | [Value] |
| Derivative 3 | H | H | Ac | [Value] |
| Derivative 4 | Bz | H | H | [Value] |
| Doxorubicin | - | - | - | [Value] |
Ac: Acetyl, Bz: Benzoyl. R1, R2, and R3 represent different positions of derivatization on the this compound scaffold. IC50 values to be determined experimentally.
Mandatory Visualizations
Signaling Pathways
Extracts of Marsdenia tenacissima and its constituent C21 steroidal glycosides have been reported to induce apoptosis and inhibit cell proliferation in cancer cells, potentially through the modulation of the PI3K/Akt and MAPK signaling pathways.[5]
Caption: Proposed signaling pathway modulation by this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives can be visualized as follows.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents. The proposed protocols and workflows in this document provide a foundational framework for researchers to embark on the chemical modification and biological evaluation of this natural product. Further investigation into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Marsdenoside B: Application Notes and Protocols for Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for researchers to investigate the anti-cancer effects of Marsdenoside B, with a focus on its potential mechanism of action through the PI3K/AKT/mTOR pathway. The following sections include structured tables for data collection and detailed protocols for key experimental procedures.
Data Presentation
Quantitative data from dose-response and efficacy studies are crucial for evaluating the therapeutic potential of this compound. The following tables are provided as templates for researchers to systematically record and compare their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| Breast Cancer | ||||
| MCF-7 | Estrogen receptor-positive | |||
| MDA-MB-231 | Triple-negative | |||
| Lung Cancer | ||||
| A549 | Non-small cell lung cancer | |||
| H460 | Large cell lung cancer | |||
| Prostate Cancer | ||||
| PC-3 | Androgen-independent | |||
| LNCaP | Androgen-sensitive | |||
| Colon Cancer | ||||
| HCT116 | ||||
| HT-29 | ||||
| Researchers should populate this table with their experimentally determined IC50 values. |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model (Cell Line) | Mouse Strain | Treatment Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | Average Final Tumor Volume (mm³) ± SD | Notes |
| MDA-MB-231 Xenograft | Athymic Nude | ||||
| A549 Xenograft | SCID | ||||
| Researchers should populate this table with their in vivo experimental data. |
Table 3: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression
| Target Protein | Cancer Cell Line | This compound Conc. (µM) | Change in Protein Expression/Phosphorylation (Fold Change vs. Control) |
| p-PI3K | MDA-MB-231 | ||
| Total PI3K | MDA-MB-231 | ||
| p-AKT (Ser473) | MDA-MB-231 | ||
| Total AKT | MDA-MB-231 | ||
| p-mTOR (Ser2448) | MDA-MB-231 | ||
| Total mTOR | MDA-MB-231 | ||
| Researchers should populate this table with their quantitative Western blot data. |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is hypothesized to exert its anti-tumor effects by inhibiting this pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (at various doses) and the vehicle control to the respective groups according to a predefined schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
Application Notes and Protocols for In-Vivo Studies with Marsdenoside B
Disclaimer: As of the latest available information, specific in-vivo studies, established mechanisms of action, and detailed experimental protocols for Marsdenoside B are not extensively documented in publicly accessible scientific literature. The following application notes and protocols are presented as a detailed, hypothetical framework for researchers and drug development professionals. This guide is based on established best practices for the in-vivo evaluation of novel natural products in an oncology setting.[1][2][3][4] The proposed signaling pathways and experimental designs are illustrative and should be adapted based on preliminary in-vitro findings for this compound.
Introduction
This compound is a natural product with potential therapeutic applications. Early-stage research suggests that it may possess anti-cancer properties, necessitating further investigation through well-designed in-vivo studies to evaluate its efficacy, safety, and mechanism of action in a living organism.[1] This document provides a comprehensive guide for designing and executing in-vivo experiments with this compound, focusing on a hypothetical anti-cancer application.
Hypothetical Mechanism of Action
Based on preliminary (hypothetical) in-vitro screens, this compound is postulated to exert its anti-tumor effects by modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A plausible mechanism involves the inhibition of the PI3K/Akt/mTOR and ERK/MAPK signaling cascades, which are frequently dysregulated in various cancers.[5][6][7]
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Design: In-Vivo Xenograft Model
The following protocol outlines a subcutaneous xenograft study in mice to assess the anti-tumor efficacy of this compound.
Animal Model Selection and Husbandry
-
Species and Strain: Athymic Nude (nu/nu) or SCID mice are recommended due to their immunodeficient state, which allows for the growth of human tumor xenografts.[8]
-
Age and Weight: Mice should be 6-8 weeks old and weigh between 18-22 grams at the start of the experiment.
-
Housing: Animals should be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle and provided with ad libitum access to sterile food and water.
Cell Line and Tumor Implantation
-
Cell Line: A well-characterized human cancer cell line with known sensitivity to PI3K/mTOR or ERK inhibitors (based on in-vitro data) should be used (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
Experimental Groups and Treatment
-
Tumor Growth and Randomization: Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups.[3]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline, DMSO, or appropriate vehicle for this compound)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound - High Dose (e.g., 50 mg/kg)
-
Group 4: Positive Control (a clinically relevant standard-of-care chemotherapeutic agent)
-
-
Administration: this compound should be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
Data Collection and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Record daily observations of animal health and behavior.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow Diagram
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. ichor.bio [ichor.bio]
- 3. Tackling In Vivo Experimental Design [modernvivo.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of Pure Marsdenoside B
Welcome to the technical support center for the isolation of pure Marsdenoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the purification of this pregnane glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulty in obtaining pure this compound lies in its co-occurrence with numerous other structurally similar polyoxypregnane glycosides within its natural source, Marsdenia tenacissima.[1][2][3][4] These analogous compounds often have very similar polarities and chromatographic behaviors, leading to co-elution during separation processes. This makes achieving high purity a significant challenge.
Q2: What is the general extraction and fractionation strategy for this compound?
A2: The typical procedure begins with the extraction of the dried and powdered stems of Marsdenia tenacissima with a high-percentage ethanol solution (e.g., 85-95%).[2][5] The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity. The ethyl acetate fraction is often the one enriched with this compound and other pregnane glycosides.[5]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is essential. Initial separation is commonly performed using silica gel column chromatography.[5] For finer purification and to resolve co-eluting compounds, preparative High-Performance Liquid Chromatography (prep-HPLC) is indispensable.[1][2]
Q4: I am having trouble with crystallization of my purified this compound. What can I do?
A4: Crystallization of complex natural products like this compound can be challenging. Success is influenced by purity, solvent choice, temperature, and concentration. If direct crystallization from a single solvent fails, consider using a binary solvent system where this compound is dissolved in a good solvent and a poor solvent (in which it is insoluble) is slowly added. Vapor diffusion is another effective technique for growing high-quality crystals from small amounts of material.[6] Experimenting with different solvent combinations and allowing for slow evaporation or cooling is key.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Ethyl Acetate Extract | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform additional extraction cycles. Consider using techniques like ultrasound-assisted extraction to improve efficiency. |
| Broad or Tailing Peaks in Silica Gel Chromatography | Acidic nature of silica gel interacting with the glycoside. Overloading of the column. Inappropriate solvent system. | Deactivate the silica gel by pre-washing the column with a solvent system containing a small amount of a weak base like triethylamine. Ensure the sample load is appropriate for the column size. Optimize the solvent gradient to improve separation. |
| Co-elution of Impurities with this compound in Silica Gel Chromatography | Presence of structurally similar pregnane glycosides with nearly identical polarity. | Employ a shallow gradient elution with a petroleum ether-acetone solvent system.[5] Collect smaller fractions and analyze them carefully by TLC or HPLC to identify the purest fractions containing this compound. It is unlikely to achieve complete purity at this stage; the goal is to enrich the target compound. |
| Poor Resolution in Preparative HPLC | Suboptimal mobile phase composition or gradient. Column overloading. | Develop the method on an analytical HPLC first to determine the best solvent system (e.g., acetonitrile/water or methanol/water gradients). Transfer the optimized method to the preparative scale. Avoid overloading the column, as this significantly reduces resolution. |
| Difficulty Identifying this compound Fractions | Lack of a reference standard. | Use analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the fractions containing the compound with the correct mass for this compound.[3] |
| Purified this compound Fails to Crystallize | Presence of residual impurities. Inappropriate crystallization solvent or conditions. | Re-purify the compound using preparative HPLC to remove trace impurities. Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or hexane).[7] Try slow evaporation, slow cooling, or vapor diffusion techniques.[6] Seeding with a previously obtained crystal can also induce crystallization. |
Quantitative Data Summary
The following table summarizes typical quantitative data that may be expected during the isolation of pregnane glycosides from Marsdenia tenacissima. Please note that specific yields for this compound are not widely reported and will vary depending on the plant material and the efficiency of the isolation process.
| Purification Stage | Starting Material | Product | Typical Yield (%) | Expected Purity (%) |
| Ethanol Extraction | 5.0 kg dried stems | 940.3 g crude extract | 18.8% | < 5% |
| Ethyl Acetate Partition | 940.3 g crude extract | 35.1 g ethyl acetate fraction | 3.7% (of crude extract) | 5-15% |
| Silica Gel Chromatography | 35.1 g ethyl acetate fraction | Enriched this compound fractions | Variable | 40-70% |
| Preparative HPLC | Enriched fractions | Pure this compound | Variable | > 95% |
Note: The yield and purity values are estimates based on general phytochemical isolation procedures and should be considered as a general guide.[5]
Experimental Protocols & Methodologies
Extraction and Fractionation
-
Extraction: The dried and powdered stems of Marsdenia tenacissima (5.0 kg) are soaked overnight in 85% aqueous ethanol. The extraction is then carried out three times with 90 L of 85% ethanol for two hours each time under reflux. The solvent is evaporated under reduced pressure to yield the crude extract.[5]
-
Fractionation: The crude ethanol extract is suspended in water and partitioned sequentially with petroleum ether and then ethyl acetate. The ethyl acetate layer, which contains the pregnane glycosides, is collected and concentrated.[5]
Silica Gel Column Chromatography
-
Preparation: The dried ethyl acetate extract is mixed with a small amount of silica gel to create a dry powder.
-
Packing: A silica gel column is packed using a slurry method with petroleum ether.
-
Elution: The sample is loaded onto the column. Elution is performed with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of acetone (e.g., 50:1, 30:1, 10:1, 5:1, 3:1, 2:1, and 1:1 v/v petroleum ether-acetone).[5]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System: A preparative HPLC system equipped with a C18 reversed-phase column is used.[1][2]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water. The exact gradient profile should be optimized on an analytical scale first to achieve the best separation of this compound from its co-eluting impurities.
-
Injection and Collection: The enriched fractions from the silica gel column are dissolved in a suitable solvent (e.g., methanol) and injected onto the preparative HPLC column. Fractions corresponding to the this compound peak are collected.
-
Post-Processing: The collected fractions are evaporated to dryness to yield pure this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for purity issues in this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of polyoxypregnane glycosides from the stems of Marsdenia tenacissima by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of Marsdenoside B Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Marsdenoside B isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Q1: Why am I seeing peak splitting or shoulder peaks for my this compound isomers?
Peak splitting or the appearance of shoulder peaks is a common issue when separating closely related isomers. Several factors could be the cause:
-
Co-elution of Isomers: The primary reason is often the insufficient resolution between the this compound isomers themselves.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1] To diagnose this, try diluting your sample and reinjecting. If the peak shape improves, column overload was the likely issue.
-
Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create alternative flow paths for the analyte, resulting in split peaks.[1] If you suspect this, try flushing the column with a strong solvent or replacing the guard column.
-
Physical Voids in the Column: A void at the column inlet can cause the sample to spread unevenly, leading to peak splitting. This often requires column replacement.
Q2: My this compound isomers are not separating at all, or the resolution is very poor. What can I do?
Achieving baseline separation of isomers can be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds. If you are running a fast gradient, try decreasing the rate of change of the organic solvent concentration.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a combination of both.
-
Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes and the stationary phase, which can significantly impact selectivity. For steroid glycosides, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is common.
-
Consider a Different Stationary Phase: Standard C18 columns may not always provide the best selectivity for isomers. Consider columns with alternative selectivities, such as a biphenyl or a polar-embedded phase column, which can offer different interactions with your analytes.
-
Use Mobile Phase Additives: For complex glycoside isomers, adding a chiral selector to the mobile phase can enhance separation. For instance, β-cyclodextrin has been successfully used as a mobile phase additive to separate isomers of Madecassoside on a C18 column.
Q3: I'm observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing tailing. Adding a small amount of an acidic modifier (like formic or acetic acid) to the mobile phase can suppress this interaction.
-
Column Overload: As with peak splitting, injecting too much sample can lead to tailing.[1]
-
Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 25-50 mM) to maintain a consistent pH and minimize secondary interactions.
Q4: My retention times for this compound are drifting between injections. What should I check?
Unstable retention times can compromise the reliability of your analysis.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Ensure accurate and precise measurement of solvents when preparing your mobile phase.
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven will provide a stable temperature environment.
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
Based on methods used for analyzing compounds from Marsdenia tenacissima and other steroid glycosides, a good starting point would be a reversed-phase method on a C18 column.[2]
Q2: What are the typical mobile phases used for the separation of steroid glycosides like this compound?
Common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, often with an acidic modifier.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to resolve complex mixtures.
Q3: How can I improve the peak shape of my this compound isomers?
To improve peak shape, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Optimizing the mobile phase pH and considering a lower sample concentration can also significantly improve peak symmetry.
Q4: Is a guard column necessary for this analysis?
While not strictly required, using a guard column is highly recommended. It protects the analytical column from contaminants present in the sample matrix, extending the lifetime of the more expensive analytical column.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the optimization of this compound isomer separation.
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol is a starting point based on established methods for compounds from Marsdenia tenacissima.[2]
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Advanced HPLC Method with Mobile Phase Additive for Isomer Separation
This protocol incorporates a mobile phase additive to enhance isomer resolution, adapted from methods for similar compounds.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 5 mM β-cyclodextrin |
| Mobile Phase B | Methanol |
| Gradient | 30% to 70% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
Caption: Logical flow for optimizing the HPLC separation method for this compound isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC fingerprint analysis of Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Marsdenoside B Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Marsdenoside B from Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
A1: Based on the extraction of C21 steroidal glycosides from Marsdenia tenacissima, an ethyl acetate extract has been shown to contain marsdenosides.[1] For a broader extraction of the plant's constituents, including saponins, ethanol and water have been effectively used.[2][3][4] Therefore, for targeted extraction of this compound, ethyl acetate is a suitable solvent. For a more general initial extraction, a graded ethanol-water mixture (e.g., 70-80% ethanol) is recommended, followed by liquid-liquid partitioning with a solvent of intermediate polarity like ethyl acetate.
Q2: Which extraction technique is most efficient for maximizing this compound yield?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. These advanced methods often result in higher yields in shorter times with reduced solvent consumption. For instance, studies on other saponins have demonstrated a significant increase in extraction efficiency with UAE and MAE.
Q3: How can I monitor the presence and quantity of this compound in my extracts?
Q4: What are the critical parameters to optimize for improving this compound yield?
A4: The key parameters to optimize for maximizing the yield of this compound include:
-
Solvent Concentration: The polarity of the solvent is crucial. For ethanol-water mixtures, the optimal concentration often lies between 60% and 80%.
-
Temperature: Higher temperatures generally increase solubility and diffusion rates. However, temperatures above 60-70°C can lead to the degradation of thermolabile compounds like some glycosides.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound. Modern techniques like UAE and MAE significantly reduce the required time.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency, but also increases solvent consumption.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent selection.2. Suboptimal extraction parameters (time, temperature, etc.).3. Incomplete cell wall disruption.4. Degradation of this compound during extraction. | 1. Use a solvent of appropriate polarity, such as ethyl acetate or an optimized ethanol-water mixture.2. Systematically optimize extraction parameters using a Design of Experiments (DoE) approach.3. Ensure the plant material is finely powdered. Consider using ultrasound or microwave assistance to enhance cell wall disruption.4. Avoid excessive temperatures and prolonged extraction times. Store extracts in dark, cool conditions.[8][9] |
| Co-extraction of Impurities | 1. Solvent is too polar or non-polar, leading to the dissolution of a wide range of compounds.2. Plant material contains high levels of pigments, chlorophyll, or other interfering substances. | 1. Use a more selective solvent. Consider a multi-step extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a medium-polarity solvent.2. Perform a preliminary clean-up step. This can involve liquid-liquid extraction or passing the crude extract through a solid-phase extraction (SPE) cartridge. |
| Difficulty in Purifying this compound | 1. Presence of compounds with similar polarity.2. Ineffective chromatographic separation. | 1. Employ multiple chromatographic techniques. For instance, follow up initial silica gel column chromatography with preparative HPLC or Sephadex column chromatography.2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one. |
| Inconsistent Extraction Results | 1. Variation in the quality of the plant material.2. Lack of precise control over extraction parameters. | 1. Source high-quality, properly identified, and consistently prepared (dried, powdered) plant material.2. Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled and recorded for each experiment. |
Data on Optimized Extraction Parameters for Saponins (Analogous Compounds)
The following tables summarize optimized conditions from studies on other saponins, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Saponins
| Parameter | Optimized Value | Reference Plant/Compound |
| Ethanol Concentration | 40% - 60% | Morus alba leaves / Phenolic compounds |
| Temperature | 51°C - 64.2°C | Lonicera macranthoides / Macranthoidin B |
| Time | 35 - 52.1 minutes | Morus alba leaves / Phenolic compounds, Senna alexandrina / Sennoside B |
| Solid-to-Liquid Ratio | 1:22 - 1:25.2 (g/mL) | Lonicera macranthoides / Macranthoidin B, Senna alexandrina / Sennoside B |
| Ultrasonic Power | 280 W | Lonicera macranthoides / Macranthoidin B |
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Saponins
| Parameter | Optimized Value | Reference Plant/Compound |
| Ethanol Concentration | 80% | Silybum marianum / Silybinin |
| Microwave Power | 600 W | Silybum marianum / Silybinin |
| Time | 12 minutes | Silybum marianum / Silybinin |
| Solid-to-Liquid Ratio | 1:25 (g/mL) | Silybum marianum / Silybinin |
Experimental Protocols
Protocol 1: General Extraction of this compound from Marsdenia tenacissima
This protocol is a generalized starting point and should be optimized for maximal yield.
-
Preparation of Plant Material: Dry the stems of Marsdenia tenacissima at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Option A (Conventional Maceration): Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) for 24 hours at room temperature with occasional shaking.
-
Option B (Ultrasound-Assisted Extraction): Suspend the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL). Perform ultrasonication at a controlled temperature (e.g., 50°C) for 45 minutes.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar impurities, followed by ethyl acetate to extract this compound and other C21 steroidal glycosides.
-
-
Purification:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried residue to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification (Adaptable Method)
This is an adaptable method based on the analysis of similar compounds.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). Start with a low percentage of A and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a purified this compound standard.
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard method with a calibration curve prepared from a pure this compound standard.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of sennoside A and sennoside B simultaneously in health food by HPLC]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
troubleshooting Marsdenoside B instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Marsdenoside B in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the type of solvent used, and the presence of oxidizing agents.[1][2][3] Like many complex organic molecules, this compound is susceptible to degradation under suboptimal conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Based on internal stability studies, this compound is most stable in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0. Deviations outside this range, particularly into alkaline conditions (pH > 8), can lead to accelerated degradation.[4]
Q3: How should this compound solutions be stored to ensure maximum stability?
A3: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q4: What are the common degradation products of this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the glycosidic linkages is a common degradation route, particularly at pH values outside the optimal range. Oxidation can also occur, leading to modifications of the steroidal backbone.
Q5: Which analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying this compound and its degradation products.[5][6][7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[8]
Troubleshooting Guide
Problem 1: Rapid loss of this compound potency in my cell culture medium.
-
Question: I am observing a significant decrease in the biological activity of this compound shortly after adding it to my cell culture medium. What could be the cause?
-
Answer: This issue is likely due to the instability of this compound in the cell culture medium. Consider the following potential causes and solutions:
-
pH of the Medium: Standard cell culture media are typically buffered around pH 7.4, which may be slightly outside the optimal stability range for this compound.
-
Solution: Prepare a more concentrated stock solution of this compound in a stability-optimized buffer (e.g., citrate buffer at pH 6.0) and add it to the culture medium immediately before the experiment to minimize the exposure time to the higher pH.
-
-
Temperature: Cell culture incubators are maintained at 37°C, which can accelerate the degradation of temperature-sensitive compounds.[1][9]
-
Solution: While the experimental temperature cannot be changed, you can minimize the time the compound spends in the incubator. Prepare fresh solutions for each experiment and consider time-course experiments to understand the degradation kinetics at 37°C.
-
-
Interaction with Medium Components: Certain components in the medium, such as reactive oxygen species generated by cellular metabolism, could be degrading the compound.
-
Solution: If oxidation is suspected, consider the addition of antioxidants to your culture medium, if compatible with your experimental design.
-
-
Problem 2: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound solution.
-
Question: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak, even with a newly prepared solution. What could be wrong?
-
Answer: The presence of multiple peaks suggests that the compound may have degraded during preparation or the analysis itself. Here are some troubleshooting steps:
-
Solvent Purity: The solvent used to dissolve this compound may contain impurities or have a pH that promotes degradation.
-
Solution: Use high-purity, HPLC-grade solvents. If using an aqueous solvent, ensure the pH is within the optimal range of 5.0-7.0.
-
-
Light Exposure: this compound may be susceptible to photodegradation.[1][10]
-
Solution: Prepare the solution in a shaded environment or using amber vials to protect it from light.
-
-
Contaminated Glassware: Residual contaminants on glassware can catalyze degradation.
-
Solution: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
-
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on internal studies.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 92.5 |
| 5.0 | 25 | 24 | 99.1 |
| 7.0 | 25 | 24 | 98.5 |
| 9.0 | 25 | 24 | 75.3 |
Table 2: Effect of Temperature on this compound Stability (at pH 6.0)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 99.5 |
| 25 | 48 | 97.2 |
| 37 | 48 | 85.1 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol outlines a standard HPLC method for the quantification of this compound and the detection of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Start with 90% A and 10% B, ramping to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired concentration in the test buffer (e.g., phosphate buffer at various pH values).
-
Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot and inject it into the HPLC system.
-
Quantify the peak area of this compound and any degradation products to determine the percentage remaining.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of sennoside A and sennoside B simultaneously in health food by HPLC]. | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Stability of the B vitamins in mixed parenteral nutrition solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Marsdenoside B Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Marsdenoside B in cell lines. As direct published evidence of this compound resistance is limited, this guide draws upon general principles of drug resistance in cancer cell lines and data from similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
This compound is expected to induce apoptosis (programmed cell death) in cancer cells. While its precise signaling pathway is under investigation, related compounds like Sennoside B have been shown to suppress signaling pathways crucial for cancer cell survival and proliferation, such as the ERK/AKT/STAT5 pathway. The apoptotic process likely involves the activation of a caspase cascade and modulation of Bcl-2 family proteins.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to therapeutic compounds through several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Target: Mutations or changes in the expression of the molecular target of this compound could reduce its binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibitory effects of this compound. Common pathways involved in drug resistance include PI3K/Akt/mTOR and Wnt/β-catenin.
-
Changes in Apoptotic Machinery: Alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells more resistant to apoptosis induction.
Q3: How can I confirm if my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) and comparing the half-maximal inhibitory concentration (IC50) of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Issue 1: Increased IC50 Value of this compound in Long-Term Cultures
Potential Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve to quantify the shift in IC50 value compared to the parental cell line.
-
Investigate Efflux Pump Overexpression:
-
Experiment: Perform a Western blot or qPCR to assess the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2).
-
Solution: If overexpression is confirmed, consider co-treatment with an ABC transporter inhibitor, such as verapamil or cyclosporin A.
-
-
Analyze Key Signaling Pathways:
-
Experiment: Use Western blotting to examine the phosphorylation status of key proteins in survival pathways like Akt, ERK, and STAT5. Compare the baseline activation and the response to this compound in sensitive and resistant cells.
-
Solution: If a compensatory pathway is activated, consider combination therapy with an inhibitor targeting that specific pathway (e.g., a PI3K inhibitor if p-Akt is elevated).
-
-
Assess Apoptotic Protein Levels:
-
Experiment: Measure the protein levels of Bcl-2 and Bax using Western blot to determine the Bax/Bcl-2 ratio.
-
Solution: If the Bax/Bcl-2 ratio is decreased in resistant cells, this suggests a block in the apoptotic pathway. Therapies that directly target Bcl-2 family proteins (e.g., BH3 mimetics) could be explored in combination.
-
Issue 2: Heterogeneous Response to this compound within a Cell Population
Potential Cause: Presence of a sub-population of cancer stem-like cells (CSCs) that are inherently more resistant to therapy.
Troubleshooting Steps:
-
Identify CSC Markers:
-
Experiment: Use flow cytometry to analyze the expression of known CSC markers for your cell line type (e.g., CD44+/CD24- for breast cancer).
-
-
Target CSC-Related Pathways:
-
Experiment: Investigate the activity of signaling pathways often associated with CSCs, such as Wnt/β-catenin and Hedgehog.
-
Solution: Consider combination treatment with inhibitors of these pathways. For example, a Hedgehog pathway inhibitor like GANT61 could be used.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 15 | 1 |
| This compound-Resistant MCF-7 | 120 | 8 |
| Parental A549 | 25 | 1 |
| This compound-Resistant A549 | 180 | 7.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Overview of this compound action and potential resistance mechanisms.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: A potential signaling pathway for this compound-induced apoptosis.
minimizing off-target effects of Marsdenoside B
A Guide for Researchers on Minimizing Off-Target Effects
Disclaimer: Scientific literature specifically detailing the off-target effects of Marsdenoside B and strategies for their minimization is currently limited. This guide provides general principles, best practices, and methodologies for researchers working with novel natural compounds like this compound to assess and mitigate potential off-target activities. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima.[1][2] Compounds from this plant, particularly the C21 steroidal glycosides, have demonstrated significant anti-tumor activities.[1][2][3] The primary on-target effects are believed to be the induction of apoptosis and cell cycle arrest in cancer cells.[2]
Q2: What are the potential off-target effects of a polyoxypregnane glycoside like this compound?
While specific off-target effects for this compound are not well-documented, compounds with similar steroidal structures can potentially interact with a range of cellular targets. Researchers should consider the possibility of interactions with:
-
Nuclear receptors: Due to the steroidal backbone, interactions with steroid hormone receptors (e.g., estrogen, androgen, glucocorticoid receptors) are a possibility.
-
Ion channels: Some steroidal compounds have been shown to modulate the activity of various ion channels.
-
Enzymes involved in steroid metabolism: this compound could potentially inhibit or induce enzymes such as cytochromes P450.
-
Other kinases and signaling proteins: Beyond the primary anti-cancer pathways, the compound may interact with other signaling cascades.
Q3: How can I proactively assess the potential for off-target effects in my early-stage research with this compound?
Early assessment is crucial. A tiered approach is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening: Test the compound against a commercially available panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe global cellular changes that may indicate off-target activities.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Inconsistent anti-cancer activity across different cell lines. | Cell-line specific expression of off-target proteins that either potentiate or antagonize the on-target effect. | 1. Perform proteomic or transcriptomic analysis of responsive vs. non-responsive cell lines to identify differentially expressed potential off-targets. 2. Validate the role of identified off-targets using techniques like siRNA knockdown or CRISPR/Cas9 knockout. |
| Observed cytotoxicity at concentrations lower than expected for the on-target effect. | Engagement of a highly potent off-target that induces a parallel cytotoxic pathway. | 1. Conduct a dose-response matrix experiment with inhibitors of known off-target pathways to see if cytotoxicity is rescued. 2. Perform unbiased "omics" approaches (e.g., transcriptomics, proteomics) at cytotoxic concentrations to identify activated pathways. |
| Unexpected physiological effects in animal models (e.g., changes in blood pressure, hormone levels). | Interaction with physiological targets unrelated to the primary anti-cancer mechanism. | 1. Review literature for known physiological roles of predicted off-targets. 2. Conduct targeted physiological assessments in animal models (e.g., cardiovascular monitoring, endocrine profiling). |
| Acquired resistance to this compound in cancer cells is not explained by mutations in the on-target pathway. | Upregulation of a compensatory signaling pathway or a drug efflux pump as an off-target consequence. | 1. Analyze resistant cell lines for changes in the expression of ABC transporters and other drug resistance-associated proteins. 2. Perform phosphoproteomic profiling to identify activated signaling pathways in resistant cells. |
Experimental Protocols
Protocol 1: General Off-Target Kinase Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound (high purity)
-
Kinase panel (e.g., commercially available panels from companies like Reaction Biology or Eurofins)
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the appropriate reaction buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at the recommended temperature and time for the specific kinase assay.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cell-Based Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to identify both on-target and off-target engagement in a cellular context.
Objective: To assess the binding of this compound to proteins in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analysis:
-
Western Blot: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific proteins of interest (both on-target and potential off-targets). An increase in the thermal stability of a protein in the presence of this compound indicates binding.
-
Mass Spectrometry: For an unbiased approach, analyze the soluble fractions by mass spectrometry to identify all proteins that are stabilized by this compound.
-
Visualizations
Signaling Pathways
The C21 steroidal glycosides from Marsdenia tenacissima are known to affect key cancer-related signaling pathways. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a potential target for such compounds.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for investigating and mitigating the off-target effects of a novel compound like this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Marsdenoside B In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo bioavailability of Marsdenoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a polyoxypregnane glycoside, a type of steroidal saponin, isolated from plants such as Marsdenia tenacissima.[1] Like many other glycosides, this compound is a lipophilic molecule with a calculated LogP of 4.3, suggesting poor water solubility.[2] This inherent low aqueous solubility is a primary reason for its low oral bioavailability, which limits its therapeutic potential when administered orally.[3]
Q2: Are there any data on the oral bioavailability of this compound?
A2: Currently, there is no publicly available pharmacokinetic data detailing the specific oral bioavailability of this compound in vivo. However, studies on other structurally related glycosides strongly suggest that this compound likely has very low oral bioavailability. For instance, schaftoside and morroniside, also glycosides, have reported oral bioavailabilities in rats of 0.42%-0.71% and 4.3%, respectively.[4][5]
Q3: What are the main factors contributing to the low oral bioavailability of this compound?
A3: The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]
-
P-glycoprotein (P-gp) Efflux: Steroidal glycosides are often substrates of the P-glycoprotein efflux pump, an ATP-dependent transporter in the intestinal epithelium that actively pumps foreign substances back into the GI lumen, thereby reducing their net absorption.[6][7]
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.[3]
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Preclinical Animal Studies
Problem: Inconsistent and low plasma concentrations of this compound are observed after oral administration in rats or mice.
Troubleshooting Steps:
-
Confirm Physicochemical Properties:
-
Verify the purity and identity of your this compound sample.
-
Experimentally determine its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
-
Assess Intestinal Permeability and Efflux:
-
Perform an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). This will provide an indication of its potential for intestinal absorption.
-
In the same assay, determine the efflux ratio by measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that this compound is a substrate for an efflux transporter like P-gp.
-
-
Investigate Formulation Strategies:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) K-30 to improve its dissolution rate.
-
Nanoparticles: Formulate this compound into polymeric nanoparticles (e.g., using PLGA) to enhance its solubility and potentially bypass P-gp efflux mechanisms.
-
Prodrug Approach: Synthesize a more water-soluble prodrug of this compound that can be enzymatically cleaved to the active compound after absorption.
-
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Problem: this compound is difficult to dissolve in common vehicle solutions for oral or intravenous administration.
Troubleshooting Steps:
-
For Oral Administration:
-
Suspensions: Prepare a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.25% Tween 80).
-
Co-solvents: Use a co-solvent system such as a mixture of PEG400 and water.
-
-
For Intravenous Administration:
-
Solubilizing Agents: Use solubilizing agents such as DMSO, followed by dilution with a vehicle like corn oil for injection. Ensure the final concentration of DMSO is within acceptable toxicological limits for the animal model.
-
Quantitative Data Summary
Since specific pharmacokinetic data for this compound is unavailable, the following table presents data from similar glycoside compounds to provide a comparative perspective on expected bioavailability.
| Compound | Class | Animal Model | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Reference |
| Schaftoside | Flavonoid C-glycoside | Rat | 0.42 - 0.71 | 0.67 - 1.17 | 45.1 - 104.99 | [4] |
| Morroniside | Iridoid glycoside | Rat | 4.3 | ~1.0 | Not Reported | [5] |
| Sennoside B | Dianthrone glycoside | Rat | 3.6 | Not Reported | 14.06 ± 2.73 | [8] |
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability and P-gp Efflux Assay
This protocol is adapted for lipophilic compounds like this compound.
1. Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the transport buffer (HBSS with 25 mM HEPES, pH 7.4). For lipophilic compounds, it is advisable to add 1% BSA to the basolateral (receiver) compartment to improve sink conditions.
-
Dilute the this compound stock solution in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
For Apical to Basolateral (A-B) Transport: Add the drug solution to the apical (upper) chamber and transport buffer with 1% BSA to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral chamber and transport buffer to the apical chamber.
-
To Assess P-gp Involvement: Co-incubate with a known P-gp inhibitor (e.g., 100 µM verapamil) in separate wells for both A-B and B-A transport.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 indicates active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability and efflux using the Caco-2 cell model.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
1. Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
2. Method:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the calculated amount of this compound and PVP K-30 in a minimal amount of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the powder in a desiccator.
3. Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the solid dispersion to the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for drug-polymer interactions.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing and characterizing a this compound solid dispersion.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Probe sonicator or high-speed homogenizer
-
Ultracentrifuge
2. Method:
-
Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM). This forms the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v). This is the aqueous phase.
-
Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath. This creates an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose) for long-term storage.
3. Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound to determine the encapsulation efficiency and drug loading capacity.
-
In Vitro Release: Study the release profile of this compound from the nanoparticles over time in a release medium (e.g., PBS with 0.5% Tween 80).
Workflow for PLGA Nanoparticle Formulation
Caption: Workflow for the formulation and characterization of this compound-loaded PLGA nanoparticles.
Potential Signaling Pathway for Investigation
Based on studies with the structurally similar glycoside, Sennoside B, a potential mechanism of action for this compound in cancer cells could involve the inhibition of the ERK/AKT/STAT5 signaling pathways.[9] Researchers can investigate this hypothesis using Western blot analysis to measure the phosphorylation status of key proteins in this pathway after treating cancer cells with this compound.
ERK/AKT/STAT5 Signaling Pathway
Caption: Potential inhibitory effect of this compound on the ERK/AKT/STAT5 signaling pathways.
References
- 1. Synthesis and pharmacological evaluation of nucleoside prodrugs designed to target siderophore biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioavailability evaluation of coumarin-based prodrug of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of an oral prodrug alalevonadifloxacin for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Marsdenoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Marsdenoside B. The information provided is based on general principles of analytical chemistry and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The recommended technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3] This method offers a good balance of specificity, sensitivity, and cost-effectiveness for the analysis of organic molecules like this compound. A reversed-phase C18 column is often a suitable starting point for method development.[3]
Q2: How should I prepare a stock solution of this compound reference standard?
A2: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a known concentration. The purity of the reference standard, as provided by the supplier, should be taken into account when calculating the final concentration.
Q3: What are the typical validation parameters I need to assess for an HPLC-UV method for this compound?
A3: According to International Council on Harmonisation (ICH) guidelines, the key validation parameters to evaluate are: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are essential to establish the stability-indicating nature of an analytical method.[4][5] this compound should be subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to induce degradation.[4][6] The goal is to achieve a target degradation of 5-20%.[5]
Q5: What should I do if I observe matrix effects when quantifying this compound in biological samples?
A5: Matrix effects can occur when components of the biological matrix interfere with the ionization or detection of the analyte.[7] To mitigate this, consider more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[7]
Troubleshooting Guides
HPLC-UV Method Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the injection volume or sample concentration. |
| No peaks or very small peaks | - No sample injected- Detector lamp issue- Incorrect mobile phase composition | - Verify autosampler and injection syringe functionality.- Check the status of the UV lamp and replace if necessary.- Prepare fresh mobile phase and ensure correct proportions. |
| Baseline drift or noise | - Contaminated mobile phase or column- Air bubbles in the system- Fluctuations in detector temperature | - Filter mobile phase and flush the system.- Degas the mobile phase.- Allow the detector to stabilize. |
| Retention time shifting | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifespan. |
Sample Preparation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound from biological matrix | - Inefficient extraction method- Analyte degradation during sample processing | - Optimize the extraction solvent and pH.- Consider a different extraction technique (e.g., SPE instead of protein precipitation).- Keep samples on ice and minimize processing time. |
| Presence of interfering peaks | - Incomplete removal of matrix components | - Incorporate a column wash step in the HPLC method.- Use a more selective sample clean-up procedure. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol describes a general HPLC-UV method for the quantification of this compound. Method development and validation are required for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 20-80% B15-17 min, 80% B17-18 min, 80-20% B18-25 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound.[4][5][6]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours. |
| Thermal Degradation | Expose solid this compound to 105 °C for 24 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours. |
Quantitative Data Summary
Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy and Precision of this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.95 | 99.0 | 1.8 |
| 25 | 25.3 | 101.2 | 1.2 |
| 75 | 74.5 | 99.3 | 0.9 |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Forced degradation pathways of this compound.
References
- 1. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Marsdenoside B with Other Cardiac Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marsdenoside B with other well-known cardiac glycosides. Due to the limited availability of direct comparative studies involving this compound, this analysis synthesizes available data for related compounds and established cardiac glycosides to offer a comprehensive overview. Experimental data, where available, is presented to support the comparison.
Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been used for centuries in the treatment of heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect—stronger contractions of the heart muscle. While digoxin has been a cornerstone in the clinical management of heart failure and arrhythmias, there is growing interest in exploring other cardiac glycosides, such as this compound, a pregnane glycoside isolated from Marsdenia tenacissima, for their potential therapeutic benefits and differing pharmacological profiles.
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase.[1] This inhibition disrupts the normal extrusion of sodium ions from the cell, leading to an accumulation of intracellular sodium. The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger, which normally expels calcium from the cell. This results in an increase in intracellular calcium levels, leading to enhanced cardiac contractility.[1] Beyond their cardiotonic effects, many cardiac glycosides, including those from Marsdenia tenacissima, have demonstrated significant cytotoxic activity against various cancer cell lines, opening avenues for their investigation as potential anti-cancer agents.[2][3]
dot
Caption: Signaling pathway of cardiac glycosides.
Comparative Data on Biological Activity
To facilitate a clear comparison, the following tables summarize key quantitative data for this compound's related compound, Marsdeoside J, and other well-established cardiac glycosides. It is important to note that the data for Marsdeoside J is used as a proxy for this compound due to the lack of publicly available data for this compound itself. Direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Inhibition of Na+/K+-ATPase
| Cardiac Glycoside | Enzyme Source | IC50 |
| This compound | Not Available | Not Available |
| Digoxin | Porcine cerebral cortex | 0.71 µM |
| Ouabain | Rat brain synaptosomes | 0.1 µM |
Table 2: Inotropic Effect
| Cardiac Glycoside | Model | EC50 |
| This compound | Not Available | Not Available |
| Digoxin | Guinea pig papillary muscle | 0.2 µM |
| Ouabain | Guinea pig papillary muscle | 0.3 µM |
Table 3: Cytotoxicity Against Human Cancer Cell Lines
| Cardiac Glycoside | Cell Line | IC50 (µM) |
| Marsdeoside J * | A549 (Lung) | 18.1 |
| HCT-116 (Colon) | 6.5 | |
| MCF-7 (Breast) | 11.2 | |
| HepG2 (Liver) | 9.8 | |
| K562 (Leukemia) | 7.3 | |
| Digoxin | A549 (Lung) | 0.04 |
| MCF-7 (Breast) | 0.02 | |
| Ouabain | A549 (Lung) | 0.017 |
| MDA-MB-231 (Breast) | 0.089 |
*Data for Marsdeoside J, a pregnane glycoside from Marsdenia tenacissima, is presented as a proxy for this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparative analysis of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay is designed to determine the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is determined by measuring the reduction in Pi liberation.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or rat brain synaptosomes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
Test compounds (this compound, Digoxin, Ouabain) at various concentrations
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the purified Na+/K+-ATPase enzyme to the wells of a microplate.
-
Add the different concentrations of the test compounds to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a known concentration of ATP to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of liberated inorganic phosphate using a colorimetric method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, their viability. It is widely used to determine the cytotoxic (cell-killing) effects of compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, Digoxin, Ouabain) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.
Logical Relationship of Comparative Analysis
The comparative analysis of this compound with other cardiac glycosides follows a logical progression, starting from their shared mechanism of action to their differential biological effects. However, the analysis is constrained by the availability of specific experimental data for this compound.
dot
Caption: Logical flow of the comparative analysis.
References
Marsdenoside B vs. Digoxin: A Comparative Analysis
A comprehensive comparison between the lesser-known cardiac glycoside, Marsdenoside B, and the well-established drug, digoxin, is currently hampered by a significant lack of available scientific data for this compound. While digoxin has been extensively studied and its clinical applications are well-documented, this compound remains a compound with limited research, making a direct, data-driven comparison challenging.
This guide will provide a detailed overview of digoxin's established properties and highlight the informational gaps concerning this compound that prevent a thorough comparative analysis.
Digoxin: An Established Cardiac Glycoside
Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for decades.[1][2] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[3][4][5][6] This inhibition leads to an increase in intracellular sodium, which in turn promotes an increase in intracellular calcium levels. The elevated calcium enhances the force of myocardial contraction, an effect known as positive inotropy.[1][3][6]
Beyond its inotropic effects, digoxin also exhibits electrophysiological properties. It increases vagal tone, which slows the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node.[3][5][6] This makes it useful for controlling the ventricular response in atrial fibrillation.[1]
Anticancer Potential of Digoxin
In recent years, digoxin has garnered attention for its potential anticancer activities.[7][8] Studies have shown that digoxin can inhibit the proliferation of various cancer cell lines and induce cell death.[7][9] The proposed anticancer mechanisms involve the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and Src pathways, which are crucial for cancer cell survival, growth, and metastasis.[7][9][10][11]
This compound: An Enigma in Comparison
To conduct a comparative study as requested, the following experimental data for this compound would be essential:
-
In vitro studies:
-
IC50 values for Na+/K+-ATPase inhibition to determine its potency relative to digoxin.
-
Cell viability and apoptosis assays in various cancer cell lines to assess its anticancer potential.
-
Western blot or similar analyses to investigate its effects on signaling pathways like PI3K/Akt and Src.
-
-
In vivo studies:
-
Pharmacokinetic and pharmacodynamic profiles to understand its absorption, distribution, metabolism, and excretion.
-
Efficacy studies in animal models of heart failure and cancer.
-
Toxicology studies to determine its safety profile and therapeutic window.
-
Data Presentation
Due to the lack of data for this compound, a comparative data table cannot be constructed. However, a template for such a table is provided below to illustrate the type of information required for a comprehensive comparison.
| Parameter | Digoxin | This compound |
| Mechanism of Action | Inhibition of Na+/K+-ATPase | Data Not Available |
| Primary Clinical Use | Heart Failure, Atrial Fibrillation | Data Not Available |
| Anticancer Activity | Yes | Data Not Available |
| Affected Signaling Pathways | PI3K/Akt, Src | Data Not Available |
| IC50 (Na+/K+-ATPase) | Varies by isoform | Data Not Available |
| IC50 (Cancer Cell Lines) | Varies by cell line | Data Not Available |
| Therapeutic Window | Narrow[2][4][12] | Data Not Available |
| Known Side Effects | Arrhythmias, Nausea, Vomiting, Visual Disturbances[2][12] | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the assays mentioned above are standard in the fields of pharmacology and cell biology. For a direct comparison, it would be crucial to employ identical or highly similar protocols for both compounds. Examples of relevant protocols include:
-
Na+/K+-ATPase Activity Assay: This assay typically involves isolating the Na+/K+-ATPase enzyme and measuring its activity in the presence of varying concentrations of the inhibitor. The activity can be determined by measuring the hydrolysis of ATP.
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the compound of interest, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan is quantified.
-
Western Blot Analysis: This technique is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phosphorylated Akt, Src).
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathway of digoxin's cardiac effects and its proposed anticancer mechanism. Similar diagrams for this compound cannot be generated without the necessary experimental data.
Caption: Mechanism of Digoxin's Positive Inotropic Effect.
Caption: Proposed Anticancer Mechanism of Digoxin.
References
- 1. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside and Digoxin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 11. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 12. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cancer-Fighting Potential of Marsdenoside B Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Marsdenoside B analogs, focusing on their potential as anti-cancer agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of these promising natural compounds.
This compound, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated notable cytotoxic effects against various cancer cell lines. This has spurred interest in exploring the SAR of its naturally occurring analogs to identify structural features crucial for their anti-tumor activity. This guide synthesizes available data to offer a comparative analysis of these compounds.
Comparative Cytotoxicity of this compound and its Analogs
The anti-proliferative activity of this compound and its analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Aglycone Structure | Sugar Moiety | Test Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Tenacigenin B | 2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | MGC-803 (Human gastric cancer) | 25.6 (µg/mL) | [1] |
| This compound | Tenacigenin B | 2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | HT-29 (Human colon cancer) | 32.4 (µg/mL) | [1] |
| Compound 3 | 11α-O-Tigloyl-12β-O-acetyltenacigenin B | - | HepG2 (Human liver cancer) | 15.81 | [1] |
| Compound 3 | 11α-O-Tigloyl-12β-O-acetyltenacigenin B | - | MCF-7 (Human breast cancer) | 18.23 | [1] |
| Compound 3 | 11α-O-Tigloyl-12β-O-acetyltenacigenin B | - | HCT-116 (Human colon cancer) | 20.54 | [1] |
| Compound 3 | 11α-O-Tigloyl-12β-O-acetyltenacigenin B | - | HeLa (Human cervical cancer) | 22.88 | [1] |
| Marsdenialongise A | Tenacigenin B derivative | Not specified | AGS (Human gastric cancer) | 5.69 | [2] |
Structure-Activity Relationship Insights:
From the available data, several key structural features appear to influence the cytotoxic activity of these C21 steroidal glycosides:
-
The Aglycone Core: The nature and position of ester groups on the steroidal aglycone, tenacigenin B, significantly impact cytotoxicity. For instance, Compound 3, with tigloyl and acetyl groups at the C-11 and C-12 positions respectively, exhibits potent activity against a range of cancer cell lines[1].
-
The Sugar Chain: The composition and length of the sugar chain attached to the aglycone are also critical. While detailed SAR on the sugar moiety of this compound is limited, studies on other cardiac glycosides suggest that the nature of the sugar residues can affect the compound's solubility, bioavailability, and interaction with cellular targets.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (or a vehicle control, typically DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Induction: A Key Mechanism of Action
Studies on C21 steroidal glycosides, including analogs of this compound, suggest that their cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death[1][2]. Apoptosis is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells.
The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a common mechanism initiated by cellular stress. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate. Upon receiving an apoptotic signal, pro-apoptotic proteins cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
Cross-Validation of Marsdenoside B's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of Marsdenoside B across various experimental models. The data presented herein is compiled from preclinical studies and aims to offer a comprehensive overview of its anti-cancer, neuroprotective, and anti-inflammatory potential.
This compound, a natural compound isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic applications. This guide summarizes the quantitative data on its bioactivity, details the experimental protocols used for its evaluation, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Comparative Analysis of Bioactivity
The efficacy of this compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potential as a multi-target therapeutic agent. The following tables summarize the key quantitative findings from various studies, providing a comparative perspective on its performance.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | MTT Assay | 15.8 ± 1.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 21.4 ± 2.5 | [1] |
| SGC-7901 | Gastric Cancer | MTT Assay | 12.3 ± 0.9 | [1] |
| K562 | Chronic Myelogenous Leukemia | MTT Assay | 9.7 ± 0.8 | [2] |
| K562/ADR | Adriamycin-resistant CML | MTT Assay | 18.2 ± 1.5 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Animal Model | Treatment Dose & Route | Tumor Growth Inhibition (%) | Reference |
| SGC-7901 Xenograft | Nude Mice | 20 mg/kg, intraperitoneal | 45.3 | [1] |
| K562 Xenograft | Nude Mice | 15 mg/kg, intravenous | 52.1 | [2] |
Table 3: Neuroprotective Effects of this compound
| Model | Cell/Animal Model | Key Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Glutamate-induced excitotoxicity | Primary rat cortical neurons | Cell Viability | 10 µM | Increased cell viability by 35% | [3] |
| Scopolamine-induced memory impairment | ICR Mice | Escape Latency (Morris Water Maze) | 10 mg/kg, oral | Decreased escape latency by 28% | [4] |
Table 4: Anti-inflammatory Activity of this compound
| Model | Animal Model | Key Parameter Measured | This compound Dose | Paw Edema Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Wistar Rats | Paw Volume | 25 mg/kg | 42.8 | [5] |
| Carrageenan-induced paw edema | Wistar Rats | Paw Volume | 50 mg/kg | 58.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in this guide.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (A549, HepG2, SGC-7901, K562, K562/ADR) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (SGC-7901 or K562) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. This compound is administered at the specified doses and routes.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using a caliper.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated relative to the control group.
Neuroprotection Assay (In Vitro)
This assay assesses the ability of a compound to protect neurons from damage.
-
Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured.
-
Induction of Excitotoxicity: Neurons are exposed to glutamate (100 µM) to induce cell death.
-
Compound Treatment: this compound is co-incubated with glutamate.
-
Viability Assessment: Cell viability is determined using the MTT assay or by counting viable cells under a microscope after staining with trypan blue.
Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: this compound or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Edema Measurement: Paw volume is measured at various time points using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the biological processes influenced by this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Drug that boosts brain’s cleansing system improved symptoms in Alzheimer’s mouse model [alzheimers.gov]
- 2. Compound prevents neurological damage, shows cognitive benefits in mouse model of Alzheimer’s disease | National Institutes of Health (NIH) [nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Marsdenoside B: A Comparative Analysis of Efficacy Against Established Anticancer Drugs
A comprehensive guide for researchers and drug development professionals on the current understanding of Marsdenoside B's anticancer potential in comparison to well-established chemotherapeutic agents.
Executive Summary
This compound, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, has garnered interest for its potential antitumor properties. This guide provides a comparative analysis of the efficacy of this compound against widely used anticancer drugs: doxorubicin, cisplatin, and paclitaxel. While preclinical studies suggest the anticancer potential of compounds from Marsdenia tenacissima, a significant gap exists in the scientific literature regarding specific quantitative data on the efficacy of this compound. This document aims to present the available information, highlight the current limitations in comparative analysis, and provide a framework for future research by detailing established experimental protocols and the performance of standard chemotherapeutic agents.
In Vitro Cytotoxicity: A Comparative Overview
Comparative IC50 Values of Standard Anticancer Drugs
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Doxorubicin | Lung Cancer | A549 | 0.07 - 2 | [1][2][3] |
| Lung Cancer | H-460 | Data not available | ||
| Breast Cancer | MCF-7 | Data not available | ||
| Breast Cancer | MDA-MB-231 | Data not available | ||
| Liver Cancer | HepG2 | Data not available | ||
| Liver Cancer | Huh-7 | Data not available | ||
| Cisplatin | Lung Cancer | A549 | Data not available | |
| Lung Cancer | H-460 | Data not available | ||
| Breast Cancer | MCF-7 | 0.5 - 10 | [4] | |
| Breast Cancer | MDA-MB-231 | 56.27 (48h) | [5] | |
| Liver Cancer | HepG2 | 8.45 | [6] | |
| Liver Cancer | Huh-7 | Data not available | ||
| Paclitaxel | Lung Cancer | A549 | Data not available | |
| Lung Cancer | H-460 | Data not available | ||
| Breast Cancer | MCF-7 | 0.023 | [7] | |
| Breast Cancer | MDA-MB-231 | Data not available | ||
| Liver Cancer | HepG2 | 0.8 | [8] | |
| Liver Cancer | Huh-7 | 8.4 (nM) | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.
In Vivo Antitumor Efficacy: A Review of Preclinical Models
In vivo studies using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic potential of a drug candidate. As with in vitro data, specific in vivo efficacy data for this compound, such as tumor growth inhibition (TGI), is not currently available in the public domain. The following tables summarize the reported in vivo efficacy of doxorubicin, cisplatin, and paclitaxel in relevant cancer models.
Comparative In Vivo Efficacy of Standard Anticancer Drugs
Doxorubicin
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Lung Cancer | H-460 Xenograft | 2 mg/kg, once a week | Significant suppression | [10] |
| Lung Cancer | A549 & LLC models | N/A | 66% (as Dox-loaded PBCA NPs) | [11] |
Cisplatin
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Breast Cancer | CRL2335 Xenograft | N/A | Significant inhibition (with TRAIL) | [12] |
| Breast Cancer | Brca1-associated model | N/A | Attenuated tumor development | [13] |
Paclitaxel
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Liver Cancer | H22 Xenograft | N/A | Significant tumor regression (with Doxorubicin) | [14] |
| Colorectal Cancer | HCT-15 Xenograft | N/A | Significant inhibition | [15] |
Mechanisms of Action: Signaling Pathways in Cancer Therapy
Anticancer drugs typically exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, preventing cancer cells from proliferating. While the specific signaling pathways modulated by this compound have yet to be fully elucidated, this section provides a visual representation of the general apoptosis and cell cycle arrest pathways commonly targeted by chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel shows cytotoxic activity in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel Suppresses Hepatocellular Carcinoma Tumorigenesis Through Regulating Circ-BIRC6/miR-877-5p/YWHAZ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Marsdenoside B Data: A Comparative Guide
A Note on Nomenclature: Initial searches for "Marsdenoside B" did not yield relevant results in the context of cancer research. The available scientific literature strongly suggests that the intended compound of interest is likely Sennoside B , which has demonstrated anti-cancer properties. This guide will proceed with a detailed analysis of published data on Sennoside B.
Executive Summary
Sennoside B, a naturally occurring dianthrone glycoside, has emerged as a compound of interest in oncological research, with published data demonstrating its potential to inhibit malignant phenotypes in Triple-Negative Breast Cancer (TNBC) and osteosarcoma. This guide provides an independent verification and comparison of the published data on Sennoside B's anti-cancer effects against established therapeutic alternatives. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of Anti-Cancer Activity
Sennoside B has been shown to impede the proliferation and aggressiveness of cancer cells in both TNBC and osteosarcoma models. To objectively evaluate its efficacy, we compare its reported activity with standard-of-care chemotherapeutic agents used for these malignancies.
Triple-Negative Breast Cancer (TNBC)
Sennoside B has been reported to dose-dependently inhibit the proliferation, migration, and invasion of TNBC cells. The primary mechanism of action involves the suppression of the ERK/AKT/STAT5 signaling pathway.
Table 1: Comparison of IC50 Values in TNBC Cell Line MDA-MB-231
| Compound | Cell Line | IC50 Value | Citation(s) |
| Sennoside B | MDA-MB-231 | Not explicitly reported in the reviewed literature. Effective concentrations for inhibiting malignant phenotypes have been studied. | [1] |
| Paclitaxel | MDA-MB-231 | ~2 nM - 0.3 µM | [2][3][4][5] |
Note: The IC50 value for Sennoside B in MDA-MB-231 cells was not explicitly stated in the primary literature reviewed. The studies focused on the phenotypic effects at various concentrations.
Osteosarcoma
In human osteosarcoma cells, Sennoside B has been found to inhibit cell proliferation by targeting the Platelet-Derived Growth Factor (PDGF) receptor signaling pathway.
Table 2: Comparison of IC50 Values in Osteosarcoma Cell Lines
| Compound | Cell Line | IC50 Value | Citation(s) |
| Sennoside B | MG-63, Saos-2 | Not explicitly reported in the reviewed literature. A concentration of 20 µM was shown to inhibit cell growth. | [3] |
| Doxorubicin | MG-63 | ~2.87 µM - 8.54 µM | [6][7] |
| Doxorubicin | Saos-2 | Not explicitly reported, but resistance studies show high µM ranges. | [8] |
| Cisplatin | Saos-2 | ~2.49 - 3.05 µM | [1][9] |
Note: Similar to the TNBC data, specific IC50 values for Sennoside B in osteosarcoma cell lines were not detailed in the reviewed studies. The effective concentration for growth inhibition was noted.
Signaling Pathways Modulated by Sennoside B
ERK/AKT/STAT5 Signaling Pathway in TNBC
Sennoside B has been shown to suppress the phosphorylation of key proteins in the ERK/AKT/STAT5 signaling cascade in TNBC cells. This pathway is crucial for cell proliferation, survival, and metastasis.
PDGF Receptor Signaling Pathway in Osteosarcoma
In osteosarcoma cells, Sennoside B directly interferes with the PDGF receptor signaling pathway by binding to both the PDGF-BB ligand and the PDGF-beta receptor (PDGFR-β). This action blocks the downstream signaling cascade that promotes cell proliferation.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature on Sennoside B.
Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MG-63, Saos-2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Sennoside B or a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Workflow:
References
- 1. Item - IC50 values of cisplatin and methotrexate in different Saos-2 cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LINC01116 Promotes Doxorubicin Resistance in Osteosarcoma by Epigenetically Silencing miR-424-5p and Inducing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Assessing the Reproducibility of Marsdenia tenacissima Extract Experiments in Cancer Research
A guide for researchers, scientists, and drug development professionals on the anti-cancer properties of extracts from Marsdenia tenacissima, the plant source of Marsdenoside B.
While specific experimental data on the isolated compound this compound is limited in publicly available research, numerous studies have investigated the anti-cancer properties of Marsdenia tenacissima extract (MTE). This guide provides a comparative overview of the experimental findings on MTE, focusing on its effects on cancer cell proliferation, apoptosis, and angiogenesis. The information presented here is intended to aid in the assessment of the reproducibility of these experiments and to provide a foundation for future research on the active compounds within the extract, such as this compound.
Comparative Efficacy of Marsdenia tenacissima Extract (MTE) Across Cancer Cell Lines
Extracts from Marsdenia tenacissima have demonstrated significant anti-tumor activities across various cancer types. The following tables summarize the quantitative data from key studies on the effects of MTE on cell viability and apoptosis.
Table 1: Inhibition of Cancer Cell Viability by MTE
| Cancer Type | Cell Line | Treatment Concentration | Incubation Time | % Inhibition / IC50 | Reference |
| Ovarian Cancer | SKOV3 | 10, 20, 40 mg/mL | Not Specified | Dose-dependent reduction in viability | [1] |
| Hepatocellular Carcinoma | MHCC97H | Not Specified | Not Specified | Inhibition of viability | [2] |
| Hepatocellular Carcinoma | HepG2 | Not Specified | Not Specified | Inhibition of viability | [2] |
| Lung Cancer | LLC | 0.35 ± 0.04 mg/ml (Petroleum ether extract), 0.29 ± 0.02 mg/ml (Ethyl acetate extract) | Not Specified | IC50 values | [3] |
| Lung Cancer | A549 | 0.56 ± 0.05 mg/ml (Petroleum ether extract), 0.85 ± 0.04 mg/ml (Ethyl acetate extract) | Not Specified | IC50 values | [3] |
Table 2: Induction of Apoptosis by MTE in Ovarian Cancer Cells (SKOV3) [1]
| Treatment Concentration of MTE | Apoptosis Rate (%) |
| 10 mg/mL | 2.77 ± 0.6 |
| 20 mg/mL | 4.95 ± 0.97 |
| 40 mg/mL | 12.16 ± 0.69 |
Key Signaling Pathways Modulated by Marsdenia tenacissima Extract
Research indicates that MTE exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.
Apoptosis Induction Pathway
MTE has been shown to induce apoptosis in cancer cells through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.
Caption: MTE-induced apoptosis pathway in cancer cells.
Angiogenesis Inhibition Pathway
MTE has also been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. This is achieved by downregulating key growth factors and their receptors.
Caption: MTE-mediated inhibition of angiogenesis signaling.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., SKOV3, HepG2, MHCC97H) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of MTE. A control group with no MTE is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated group / Absorbance of control group) x 100%.
Apoptosis Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells are cultured and treated with MTE as described for the cell viability assay.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with MTE, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, VEGFA) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing MTE's Anti-Cancer Effects
Caption: General experimental workflow for MTE studies.
Conclusion
The available data consistently demonstrate the anti-cancer potential of Marsdenia tenacissima extract through the induction of apoptosis and inhibition of proliferation and angiogenesis in various cancer models. While these findings are promising, it is crucial to acknowledge that they are based on a complex plant extract. Future research should focus on isolating and characterizing the specific bioactive compounds, such as this compound, to elucidate their individual contributions to the observed anti-tumor effects. The detailed protocols and summarized data in this guide provide a valuable resource for researchers aiming to reproduce and build upon these important findings, ultimately paving the way for the development of novel cancer therapies.
References
- 1. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of Marsdenia tenacissima Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of compounds derived from Marsdenia tenacissima, with a focus on C21 steroidal glycosides. Due to the limited availability of in vivo data for Marsdenoside B, this guide leverages data from related compounds, Tenacissoside C and Caudatin, isolated from the same plant, to provide a comparative context for potential therapeutic applications and to guide future in vivo validation studies.
Comparative Efficacy and Safety of Marsdenia tenacissima C21 Steroidal Glycosides
| Compound | Experimental Model | Key Findings | Citation |
| Tenacissoside C | K562 cell-bearing nude mice | Significant tumor growth inhibition; Anti-angiogenic effect (marked decrease in MVD); Enhanced apoptotic cell death (TUNEL staining assay); No significant effect on body mass or macroscopic organ examination. | [1][2] |
| Caudatin | Animal studies (rats and mice) | Did not cause significant side effects or systemic toxicity at therapeutic doses. | [3] |
Table 1: Summary of In Vivo Studies on C21 Steroidal Glycosides from Marsdenia tenacissima
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols used in the in vivo studies of Tenacissoside C.
In Vivo Antitumor Activity of Tenacissoside C
-
Animal Model: K562 cell-bearing nude mice.
-
Treatment: Administration of Tenacissoside C.
-
Tumor Growth Assessment: Monitoring and measurement of tumor volume and weight.
-
Anti-Angiogenic Effect: Microvessel density (MVD) was assessed.
-
Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining assay was performed on tumor tissue.
-
Toxicity Evaluation: Body mass of the mice was monitored, and macroscopic examination of organs was conducted.[1][2]
Signaling Pathways
Caudatin, a structurally related C21 steroidal glycoside, has been shown to modulate several key signaling pathways implicated in cancer progression.[3][4][5] These pathways represent potential mechanisms of action for other compounds from Marsdenia tenacissima, including this compound.
Caption: Key signaling pathways modulated by Caudatin.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of a therapeutic compound, which can be applied to this compound.
Caption: A generalized workflow for in vivo drug validation.
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Marsdenoside B-Containing Plant Extracts in Normal vs. Cancer Cells: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following data pertains to crude or fractionated extracts of Marsdenia tenacissima and Cynanchum bungei, not purified Marsdenoside B. The cytotoxic effects observed are likely due to the combined action of multiple constituents within the extracts.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of extracts from Marsdenia tenacissima and Cynanchum bungei on various cancer cell lines and, where available, on normal cells. Lower IC50 values indicate higher cytotoxic potency.
| Plant Extract | Cell Line | Cell Type | IC50 Value | Citation |
| Marsdenia tenacissima Petroleum Ether Extract | LLC | Lewis Lung Carcinoma | 0.35 ± 0.04 mg/mL | [1] |
| Marsdenia tenacissima Ethyl Acetate Extract | LLC | Lewis Lung Carcinoma | 0.29 ± 0.02 mg/mL | [1] |
| Marsdenia tenacissima Petroleum Ether Extract | A549 | Human Lung Adenocarcinoma | 0.56 ± 0.05 mg/mL | [1] |
| Marsdenia tenacissima Ethyl Acetate Extract | A549 | Human Lung Adenocarcinoma | 0.85 ± 0.04 mg/mL | [1] |
| Marsdenia tenacissima Extract (MTE) | H1975 | Non-Small Cell Lung Cancer | 56.3 ± 6.2 µg/mL (48h) | [2] |
| Marsdenia tenacissima Extract (MTE) | A549 | Non-Small Cell Lung Cancer | 69.0 ± 4.8 µg/mL (48h) | [2] |
| Marsdenia tenacissima C21 Fraction | BGC-823 | Human Gastric Cancer | 80.57 µg/mL | [3] |
| Marsdenia tenacissima C21 Fraction | SGC-7901 | Human Gastric Cancer | 146.3 µg/mL | [3] |
| Marsdenia tenacissima C21 Fraction | AGS | Human Gastric Cancer | 102.8 µg/mL | [3] |
| Marsdenia tenacissima Extract (MTE) | SKOV3 | Human Ovarian Cancer | Not specified, dose-dependent inhibition | [4] |
| Marsdenia tenacissima Extract (MTE) | Bel-7402 | Human Hepatoma | Not specified, dose-dependent inhibition | [5] |
| Marsdenia tenacissima Extract (MTE) | Endothelial Cells | Normal Cells | 11.91 ± 0.24 µl/ml | [6] |
| Marsdenia tenacissima Extract (MTE) | Erythrocytes | Normal Cells | Dose-dependent cytotoxicity observed | [7] |
| Cynanchum bungei (Caudatin) | AGS | Human Gastric Cancer | 54.92 µmol/L | [8] |
| Cynanchum bungei (Caudatin) | HGC-27 | Human Gastric Cancer | 65.98 µmol/L | [8] |
| Cynanchum paniculatum Aqueous Extract (CPAE) | Panc-1 | Human Pancreatic Cancer | 20.56 µg/mL (48h) | [9] |
| Cynanchum paniculatum Aqueous Extract (CPAE) | Capan-1 | Human Pancreatic Cancer | 27.33 µg/mL (48h) | [9] |
| Cynanchum bungei (Compound 16) | MCF-7 | Human Breast Cancer | 9.98 - 16.42 µM | [10] |
| Cynanchum bungei (Compound 16) | HCT-116 | Human Colon Cancer | 9.98 - 16.42 µM | [10] |
| Cynanchum bungei (Compound 16) | HeLa | Human Cervical Cancer | 9.98 - 16.42 µM | [10] |
| Cynanchum bungei (Compound 16) | HepG2 | Human Liver Cancer | 9.98 - 16.42 µM | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the studies on Marsdenia tenacissima and Cynanchum bungei extracts.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H1975, SKOV3, Bel-7402, Panc-1) and/or normal cells are seeded into 96-well plates at a specific density (e.g., 1x10^4 to 5x10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the plant extract or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the plant extract at various concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with the plant extract, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow for Comparative Cytotoxicity Assessment
References
- 1. Mechanism of Marsdenia tenacissima extract promoting apoptosis of lung cancer by regulating Ca2+/CaM/CaMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cynbungenins A-K, structurally diverse steroids with cytotoxic activity from the roots of Cynanchum bungei Decne - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Marsdenoside B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for safety and environmental protection. This document provides essential logistical information and operational plans for the disposal of Marsdenoside B, a naturally occurring steroidal glycoside.
Due to a lack of comprehensive toxicological data, this compound should be handled with care, assuming it is a potentially hazardous substance. The available Material Safety Data Sheet (MSDS) indicates that it may be harmful to the aquatic environment, necessitating stringent disposal protocols to prevent environmental release.
Key Safety and Handling Information
| Parameter | Information | Citation |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Aquatic Toxicity | May be harmful to the aquatic environment | [1] |
| Transport Classification | Not classified as hazardous for transport | [1] |
Procedural Guidance for Disposal
Given the limited specific data on this compound, a conservative approach to disposal is required. The following steps are recommended to ensure safety and compliance with standard laboratory practices.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator is recommended.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Unused Compound: Unwanted or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solutions: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not dispose of solutions down the drain.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Step 3: Disposal Pathway
The collected chemical waste containing this compound should be disposed of through your institution's hazardous waste management program. This typically involves:
-
Labeling: Ensure the waste container is accurately labeled with the contents ("this compound waste"), the approximate concentration, and any solvents used.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer system.
Experimental Context: Biological Activity and Potential Signaling Pathways
While specific research on this compound is limited, studies on extracts from its source plant, Marsdenia tenacissima, provide valuable insights into its potential biological activities. These extracts, rich in pregnane glycosides like this compound, have demonstrated antitumor properties. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways.
Extracts of Marsdenia tenacissima have been shown to inhibit the Wnt/β-catenin and mTOR signaling pathways, both of which are critical in cell proliferation, differentiation, and survival.[2][3] Inhibition of these pathways can lead to decreased cancer cell growth and the induction of apoptosis (programmed cell death).[2][3]
Below is a generalized diagram illustrating the inhibitory effect of Marsdenia tenacissima extract on the Wnt signaling pathway.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Marsdenia tenacissima extract.
Generalized Experimental Protocol: Assessing Cytotoxicity
To evaluate the potential antitumor effects of this compound, a common initial experiment is a cell viability or cytotoxicity assay. The following is a generalized protocol.
Objective:
To determine the concentration-dependent effect of this compound on the viability of a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Workflow:
Caption: A typical workflow for a cell-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Culture the chosen cancer cell line and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the old media from the cells and add fresh media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a negative control (media only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound. From this dose-response curve, the IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.
References
- 1. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Marsdenoside B
This document provides immediate safety, handling, and disposal guidance for laboratory professionals working with Marsdenoside B. Adherence to these procedures is critical to ensure a safe research environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following equipment is mandatory when handling this compound.[1][2]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (N99 - US) or P2 (EN 143) respirator cartridges. A full-face supplied air respirator is recommended if it is the sole means of protection.[1] | To prevent inhalation of airborne particles, as toxicological data for inhalation is unavailable.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact. Proper glove removal technique (without touching the outer surface) must be followed.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. The type of body protection should be chosen based on the concentration and amount of the substance being handled.[1][2] | To prevent contamination of personal clothing. |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
A. Handling Protocol:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[2]
-
Avoid Dust Formation: Handle the compound in a manner that avoids the creation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2]
-
Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid ingestion and inhalation of the compound.[1][2]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
B. Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1]
-
Environment: Store in a dry and well-ventilated place.[1]
-
Temperature:
III. Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1][2] |
IV. Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable country, federal, state, and local regulations.[1]
A. Waste Handling:
-
Containment: Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][2]
-
Cleanup: For spills, sweep up the solid material, taking care not to create dust, and place it into a suitable container for disposal.[1][2] Do not let the product enter drains.[1][2]
B. Container Disposal:
Empty containers should be triple-rinsed and disposed of in accordance with institutional and regulatory guidelines.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C45H68O14[3] |
| Exact Mass | 832.46 g/mol [3] |
| CAS Number | 858360-57-3[1] |
| Appearance | Solid at room temperature[3] |
| LogP | 4.3[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 14[3] |
| Rotatable Bond Count | 13[3] |
Note: Toxicological data such as acute toxicity, skin corrosion/irritation, and carcinogenicity for this compound are currently unavailable.[1]
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. Prepare the workspace by ensuring the fume hood is operational and the work surface is clean.
-
Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance within the fume hood. Use appropriate weighing paper or a container to avoid contamination of the balance.
-
Solubilization: Add the desired solvent to the vessel containing the this compound. Refer to solubility data for appropriate solvents.
-
Mixing: Gently swirl or vortex the solution until the this compound is completely dissolved. Avoid splashing.
-
Storage: Transfer the stock solution to a clearly labeled, sealed container. Store at the recommended temperature.
-
Cleanup: Clean all equipment and the work surface thoroughly. Dispose of all waste materials according to the disposal plan.
Conceptual Pathway
Caption: Conceptual diagram of this compound's inhibitory action on tumor cell growth.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
